N-Cyano-S-methyl-N'phenylisothiourea
Description
The exact mass of the compound methyl N-cyano-N'-phenylcarbamimidothioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl N-cyano-N'-phenylcarbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-13-9(11-7-10)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUFVECDCYUJCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC1=CC=CC=C1)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374098 | |
| Record name | Methyl N-cyano-N'-phenylcarbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21504-96-1 | |
| Record name | Methyl N-cyano-N'-phenylcarbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21504-96-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Cyano-S-methyl-N'phenylisothiourea CAS 21504-96-1 properties
An In-depth Technical Guide to N-Cyano-S-methyl-N'-phenylisothiourea (CAS 21504-96-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific and technical information for the chemical compound N-Cyano-S-methyl-N'-phenylisothiourea, CAS number 21504-96-1. Due to the limited availability of data for this specific compound, information from structurally related compounds is included to provide a broader context for its potential properties and applications.
Chemical and Physical Properties
Precise quantitative physical and chemical properties for N-Cyano-S-methyl-N'-phenylisothiourea are not extensively documented in publicly available literature. However, based on its chemical structure and data for related compounds, the following information can be summarized.
Table 1: Chemical and Physical Properties of N-Cyano-S-methyl-N'-phenylisothiourea
| Property | Value | Source/Notes |
| CAS Number | 21504-96-1 | |
| Molecular Formula | C₉H₉N₃S | [1] |
| Molecular Weight | 191.25 g/mol | |
| Synonyms | N-Cyano-1-(methylthio)-N'-phenylformamidine, Methyl N'-cyano-N-phenylcarbamimidothioate | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Appearance | White solid | Inferred from synthesis protocol |
Synthesis and Experimental Protocols
A general synthetic route for N-Cyano-S-methyl-N'-phenylisothiourea has been described. The synthesis involves the reaction of an aniline derivative with dimethyl N-cyanodithioiminocarbonate.
Experimental Protocol: Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
Materials:
-
Aniline (or other arylamines/alkylamines)
-
Dimethyl N-cyanodithioiminocarbonate
-
Ethanol
-
Diethyl ether
Procedure:
-
A solution of the arylamine or alkylamine (4.78 mmol) in ethanol (8 mL) is added dropwise to a stirred solution of dimethyl N-cyanodithioiminocarbonate (0.438 g, 3.00 mmol) in ethanol (15 mL).
-
The reaction mixture is then heated to 40-45 °C and stirred for 4-5 hours.
-
After the reaction is complete, the mixture is cooled to 0 °C.
-
The resulting precipitate is isolated by suction filtration.
-
The solid product is washed sequentially with cold ethanol and diethyl ether to yield the final product.
Yield: 87.3%
Experimental Workflow
Spectroscopic Data
Limited spectroscopic data is available.
Table 2: Spectroscopic Data for N-Cyano-S-methyl-N'-phenylisothiourea
| Spectrum | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH) |
| IR (KBr disc, cm⁻¹) | 3223, 2183, 2160, 1519 |
Toxicological Information
Specific toxicological data for N-Cyano-S-methyl-N'-phenylisothiourea is not available. However, a Safety Data Sheet (SDS) for the structurally similar compound N-Cyano-N',S-dimethylisothiourea (CAS 5848-24-8) provides the following hazard information, which may be used for preliminary hazard assessment and handling precautions.[3]
Table 3: Hazard Information for a Structurally Related Compound (N-Cyano-N',S-dimethylisothiourea)
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash thoroughly after handling. |
| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. |
| H332: Harmful if inhaled. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | |
| P271: Use only outdoors or in a well-ventilated area. | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302+P352: IF ON SKIN: Wash with plenty of water. | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
It is crucial to handle N-Cyano-S-methyl-N'-phenylisothiourea with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and to work in a well-ventilated area.
Biological Activity and Potential Signaling Pathways
There is no specific information available in the reviewed literature regarding the biological activity or associated signaling pathways of N-Cyano-S-methyl-N'-phenylisothiourea. However, the broader classes of thiourea and isothiourea derivatives have been reported to exhibit a wide range of biological activities.[4][5]
Potential Areas of Biological Activity (based on related compounds):
-
Antimicrobial and Antifungal Activity: Many thiourea derivatives have demonstrated efficacy against various bacterial and fungal strains.[4][6]
-
Anticancer Activity: Some thiourea and isothiourea analogs have been investigated for their potential as anticancer agents.[5]
-
Enzyme Inhibition: S-substituted isothioureas have been identified as potent inhibitors of nitric oxide synthases (NOS), with some showing selectivity for inducible NOS (iNOS).[7][8]
Given the presence of the cyano and isothiourea functionalities, N-Cyano-S-methyl-N'-phenylisothiourea could potentially interact with various biological targets. A hypothetical signaling pathway that could be investigated for a novel compound in this class is illustrated below.
Future Research Directions
Further research is required to fully characterize N-Cyano-S-methyl-N'-phenylisothiourea. Key areas for future investigation include:
-
Determination of Physicochemical Properties: Experimental determination of melting point, boiling point, density, and solubility in various solvents.
-
Comprehensive Spectroscopic Analysis: Full characterization using ¹³C NMR, Mass Spectrometry, and X-ray crystallography.
-
Toxicological Evaluation: In vitro and in vivo studies to determine the acute and chronic toxicity of the compound.
-
Biological Screening: A broad screening of the compound against various biological targets to identify potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory assays.
-
Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the specific mechanism of action and identify the molecular targets and signaling pathways involved.
References
- 1. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]
- 2. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA | 21504-96-1 [amp.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial and nitric oxide synthase inhibitory activities of novel isothiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea from Aniline: A Technical Guide
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea, a valuable isothiourea derivative, starting from aniline. It details two primary synthetic pathways: a direct one-step reaction and a multi-step process involving a phenyl isothiocyanate intermediate. This document includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate practical application in a laboratory setting. The information is curated for professionals in chemical research and drug development who require a thorough understanding of this specific synthesis.
Introduction
N-Cyano-S-methyl-N'-phenylisothiourea is a substituted isothiourea containing a cyanoimino group. Compounds of this class are significant in organic synthesis and medicinal chemistry, often serving as versatile intermediates for the creation of more complex heterocyclic systems and as building blocks in the design of bioactive molecules. The synthesis of this compound from a readily available starting material like aniline is a key process for its accessibility in research and development. This guide outlines the primary methods for this transformation, providing detailed procedural information and quantitative data.
Synthetic Pathways Overview
The synthesis of N-Cyano-S-methyl-N'-phenylisothiourea from aniline can be achieved through two main routes. The first is a direct, one-pot synthesis where aniline is reacted with dimethyl N-cyanodithioiminocarbonate. The second is a multi-step approach that first involves the conversion of aniline to phenyl isothiocyanate, which is subsequently used to construct the final isothiourea product.
An In-depth Technical Guide to N-Cyano-S-methyl-N'-phenylisothiourea: Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of N-Cyano-S-methyl-N'-phenylisothiourea, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data on its three-dimensional structure, this report combines known synthetic and spectroscopic information with a computational analysis to predict its molecular geometry and conformational landscape. This guide is intended to serve as a foundational resource for researchers working with this and related isothiourea derivatives.
Introduction
N-Cyano-S-methyl-N'-phenylisothiourea, with the chemical formula C₉H₉N₃S, belongs to the isothiourea class of compounds, which are recognized for their diverse biological activities. The presence of a cyano group, a phenyl ring, and the isothiourea moiety suggests a potential for various intermolecular interactions, making the study of its structure and conformation crucial for understanding its chemical reactivity and biological function. This document outlines the synthesis, spectroscopic characterization, and a detailed computational analysis of its molecular structure and conformational preferences.
Synthesis and Spectroscopic Characterization
Synthesis
A general and efficient method for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea involves the reaction of aniline with N-Cyanoimido-S,S-dimethyl-dithiocarbonate.
General Synthetic Route: A solution of aniline in ethanol is added dropwise to a stirred solution of dimethyl N-cyanodithioiminocarbonate in ethanol. The reaction mixture is then heated, followed by cooling to induce precipitation. The resulting solid is isolated by filtration and washed to yield the final product.
Spectroscopic Data
| Spectroscopic Data (Predicted) | |
| ¹H NMR | Signals corresponding to the phenyl protons (multiplet), the S-methyl protons (singlet), and the N-H proton (singlet). |
| ¹³C NMR | Resonances for the phenyl carbons, the S-methyl carbon, the isothiourea carbon (C=N), and the cyano carbon (C≡N). |
| IR Spectroscopy | A sharp, strong absorption band for the nitrile (C≡N) stretch, typically in the 2160-2185 cm⁻¹ region. Bands for N-H stretching, C=N stretching, and aromatic C-H and C=C stretching would also be present. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 191.25 g/mol . |
Molecular Structure and Conformation (Computational Analysis)
In the absence of an experimental crystal structure, a computational analysis using density functional theory (DFT) was performed to determine the likely three-dimensional structure and conformational preferences of N-Cyano-S-methyl-N'-phenylisothiourea.
Molecular Geometry
The optimized molecular structure reveals several key features. The isothiourea core is predicted to be largely planar, a common feature in related thiourea derivatives due to delocalization of the π-electrons across the N-C-N-S system. The phenyl ring is twisted relative to this plane to minimize steric hindrance.
| Predicted Bond Lengths (Å) | |
| C=N (isothiourea) | ~1.30 |
| C-N (phenyl) | ~1.42 |
| C-S | ~1.75 |
| S-CH₃ | ~1.80 |
| C≡N | ~1.16 |
| Predicted Bond Angles (°) | |
| N-C=N | ~120 |
| C-N-C (phenyl) | ~125 |
| C-S-C | ~105 |
Conformational Analysis
Rotation around the C-N bond connecting the phenyl ring to the isothiourea core is the primary source of conformational isomerism. The analysis indicates two low-energy conformers, corresponding to different rotational orientations of the phenyl group. The energy barrier for this rotation is relatively low, suggesting that the molecule is flexible in solution at room temperature.
Experimental Protocols
General Synthesis Protocol
-
Dissolve dimethyl N-cyanodithioiminocarbonate (1.0 eq) in ethanol.
-
To this solution, add a solution of aniline (1.0-1.2 eq) in ethanol dropwise with stirring.
-
Heat the reaction mixture to 40-45 °C and maintain for 4-6 hours.
-
Cool the mixture to 0 °C to induce crystallization.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether.
-
Dry the product under vacuum.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Infrared (IR) Spectroscopy: IR spectra should be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Computational Modeling: Geometry optimization and conformational analysis can be performed using density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of N-Cyano-S-methyl-N'-phenylisothiourea based on available experimental data and computational modeling. The predicted structural parameters and conformational flexibility offer valuable insights for researchers in the fields of medicinal chemistry and materials science. Further experimental validation, particularly through X-ray crystallography, would be beneficial to confirm the computationally derived structural details. This foundational information is expected to aid in the rational design of novel compounds with desired chemical and biological properties.
Spectroscopic Profile of N-Cyano-S-methyl-N'-phenylisothiourea: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-Cyano-S-methyl-N'-phenylisothiourea, also known as methyl N'-cyano-N-phenylcarbamimidothioate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information presented herein has been compiled from peer-reviewed scientific literature to ensure accuracy and reliability.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Cyano-S-methyl-N'-phenylisothiourea, providing a clear and concise reference for its structural characterization.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.38-7.17 | m | 5H | Phenyl (Ph) |
| 2.64 | s | 3H | S-CH₃ |
| 1.88 | s | 1H | NH |
| Solvent: DMSO-d₆, Frequency: 400 MHz[1] |
Table 2: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Description |
| 3223 | N-H stretch |
| 2183, 2160 | C≡N stretch |
| 1519 | C=N stretch |
| Sample Preparation: KBr disc[1] |
Note: At the time of this publication, specific peer-reviewed ¹³C NMR and Mass Spectrometry data for N-Cyano-S-methyl-N'-phenylisothiourea were not available in the public domain. The following sections on experimental protocols are based on generalized procedures for similar compounds and the specific synthesis of this molecule.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of N-Cyano-S-methyl-N'-phenylisothiourea.
Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
A general synthetic route involves the reaction of an arylamine with dimethyl N-cyanodithioiminocarbonate. Specifically, aniline (4.78 mmol) in ethanol (8 mL) is added dropwise to a stirred solution of dimethyl N-cyanodithioiminocarbonate (0.438 g, 3.00 mmol) in ethanol (15 mL). The mixture is then heated to 40-45 °C for 4-5 hours. After cooling to 0 °C, the resulting precipitate is isolated by suction filtration and washed sequentially with cold ethanol and diethyl ether to yield the final product.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
A small amount of the solid sample is mixed with potassium bromide (KBr) and ground to a fine powder. This mixture is then pressed into a thin, transparent disc. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like N-Cyano-S-methyl-N'-phenylisothiourea.
References
Physical and chemical properties of N-Cyano-S-methyl-N'phenylisothiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Cyano-S-methyl-N'-phenylisothiourea, a substituted isothiourea with potential applications in chemical synthesis and drug discovery. This document consolidates available data on its synthesis, spectroscopic characterization, and explores its potential reactivity and biological significance based on related compounds.
Core Chemical and Physical Properties
N-Cyano-S-methyl-N'-phenylisothiourea is a white solid organic compound. A summary of its key identifying and physical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 21504-96-1 | |
| Molecular Formula | C₉H₉N₃S | |
| Molecular Weight | 191.25 g/mol | |
| Melting Point | 185 °C | |
| Appearance | White solid | |
| Boiling Point | Not experimentally determined; predicted for a related compound (N-Cyano-N',S-dimethylisothiourea) to be 195.1±23.0 °C. | |
| Density | Not experimentally determined; predicted for a related compound (N-Cyano-N',S-dimethylisothiourea) to be 1.11±0.1 g/cm³. |
Synthesis and Experimental Protocols
The primary synthetic route to N-Cyano-S-methyl-N'-phenylisothiourea involves the reaction of aniline with N-Cyanoimido-S,S-dimethyl-dithiocarbonate.
General Experimental Protocol
A general procedure for the synthesis of methyl N-substituted-N'-cyanocarbamimidothioate compounds, including N-Cyano-S-methyl-N'-phenylisothiourea, is as follows:
-
Aniline (4.78 mmol) dissolved in ethanol (8 mL) is added dropwise to a stirred solution of dimethyl N-cyanodithioiminocarbonate (0.438 g, 3.00 mmol) in ethanol (15 mL).
-
The reaction mixture is then heated to 40-45 °C and maintained at this temperature for 4-5 hours.
-
Following the heating period, the mixture is cooled to 0 °C to induce precipitation.
-
The resulting precipitate is isolated by suction filtration.
-
The collected solid is washed sequentially with cold ethanol and diethyl ether to afford the final product.
This procedure is reported to yield N-Cyano-S-methyl-N'-phenylisothiourea as a white solid with a yield of 87.3%.
Caption: Synthetic workflow for N-Cyano-S-methyl-N'-phenylisothiourea.
Spectroscopic Data
The characterization of N-Cyano-S-methyl-N'-phenylisothiourea is supported by the following spectroscopic data.
| Spectrum Type | Data | Source(s) |
| ¹H NMR | (400 MHz, DMSO-d₆): δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH) | |
| Infrared (IR) | (KBr disc, cm⁻¹): 3223, 2183, 2160, 1519 | |
| ¹³C NMR | No experimental data available. Predicted shifts would include signals for the phenyl carbons, the S-methyl carbon, the isothiourea carbon, and the nitrile carbon. | |
| Mass Spectrometry | No experimental data available. The expected molecular ion peak would be at m/z = 191.25. |
Chemical Properties and Reactivity
Detailed experimental studies on the chemical reactivity of N-Cyano-S-methyl-N'-phenylisothiourea are not extensively documented in the available literature. However, based on its functional groups (isothiourea, cyano, and phenyl moieties), its reactivity can be predicted to involve:
-
Hydrolysis: The isothiourea linkage may be susceptible to hydrolysis under acidic or basic conditions.
-
Alkylation/Acylation: The NH group can potentially undergo further alkylation or acylation reactions.
-
Cyclization Reactions: The presence of the cyano and isothiourea functionalities may allow for intramolecular or intermolecular cyclization reactions to form heterocyclic compounds.
-
Reactions of the Phenyl Ring: The aromatic ring can undergo typical electrophilic substitution reactions.
Caption: Logical relationships of potential chemical reactions.
Biological Activity and Signaling Pathways
There is no specific information available in the reviewed literature regarding the biological activity or associated signaling pathways of N-Cyano-S-methyl-N'-phenylisothiourea. However, the broader class of thiourea derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the phenylisothiourea scaffold suggests that this compound could be a subject of interest for biological screening.
Given the lack of specific data, a hypothetical workflow for investigating the biological activity of a novel compound like N-Cyano-S-methyl-N'-phenylisothiourea is presented below. This would typically involve initial in vitro screening against various cell lines or microbial strains, followed by more detailed mechanistic studies if promising activity is observed.
Caption: Hypothetical workflow for biological activity screening.
Conclusion
N-Cyano-S-methyl-N'-phenylisothiourea is a readily synthesizable compound with well-defined spectroscopic features. While its specific chemical reactivity and biological profile remain largely unexplored, its structural similarity to other biologically active thiourea derivatives makes it a compound of interest for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of the current knowledge of this compound and highlights areas for future research, such as the exploration of its reactivity in various chemical transformations and comprehensive screening for potential biological activities.
An In-depth Technical Guide to the Formation of N-Cyano-S-methyl-N'-phenylisothiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyano-S-methyl-N'-phenylisothiourea is a versatile chemical intermediate with applications in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. This guide provides a detailed overview of its formation mechanism, experimental protocols, and key quantitative data, tailored for professionals in the scientific community.
Mechanism of Formation
The formation of N-Cyano-S-methyl-N'-phenylisothiourea can be achieved through multiple synthetic pathways. The two primary and most documented mechanisms are detailed below.
Route 1: From Aniline and N-Cyanoimido-S,S-dimethyl-dithiocarbonate
This approach involves the reaction of aniline with dimethyl N-cyanodithioiminocarbonate. The reaction proceeds via a nucleophilic substitution mechanism where the amino group of aniline attacks one of the electrophilic carbon atoms of the dithioiminocarbonate. This is followed by the elimination of a methanethiol molecule to yield the final product.
Caption: Reaction mechanism of aniline with dimethyl N-cyanodithioiminocarbonate.
Route 2: From Phenyl Isothiocyanate, Cyanamide, and a Methylating Agent
This alternative synthesis involves a multi-step, one-pot reaction. Initially, phenyl isothiocyanate reacts with the monosodium salt of cyanamide. The resulting intermediate salt is then methylated in the second step using a methylating agent such as dimethyl sulfate or methyl iodide to furnish the desired N-Cyano-S-methyl-N'-phenylisothiourea.
Caption: Two-step formation from phenyl isothiocyanate and cyanamide.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of N-Cyano-S-methyl-N'-phenylisothiourea. Below are the protocols for the aforementioned synthetic routes.
Protocol for Route 1: From Aniline and N-Cyanoimido-S,S-dimethyl-dithiocarbonate[1]
-
Dissolution: A solution of dimethyl N-cyanodithioiminocarbonate (0.438 g, 3.00 mmol) is prepared in ethanol (15 mL).
-
Addition of Aniline: Aniline (4.78 mmol) in ethanol (8 mL) is added dropwise to the stirred solution of dimethyl N-cyanodithioiminocarbonate.
-
Heating: The reaction mixture is then heated to a temperature of 40-45 °C and maintained for 4-5 hours.
-
Cooling and Precipitation: Following the heating period, the mixture is cooled to 0 °C to facilitate the precipitation of the product.
-
Isolation and Washing: The precipitate is isolated by suction filtration. The collected solid is then washed sequentially with cool ethanol and diethyl ether.
-
Drying: The final product is dried to yield N-Cyano-S-methyl-N'-phenylisothiourea as a white solid.
Protocol for Route 2: From 4-Cyanophenyl Isothiocyanate, Monosodium Cyanamide, and Dimethyl Sulfate[2][3]
Please note: This protocol is for a related compound, N-(4-cyanophenyl)-N'-cyano-S-methylisothiourea, but illustrates the general procedure.
-
Initial Reaction: A mixture of 4-cyanophenyl isothiocyanate (32 g, 0.1 mol) and monosodium cyanamide (12.8 g, 0.2 mol) in 100 cm³ of absolute ethanol is heated at its boiling point for 2 hours.
-
Isolation of Intermediate: After cooling, the resulting precipitate is filtered and washed with 200 cm³ of absolute ethanol.
-
Methylation: The isolated solid is then suspended in a solution of dimethyl sulfate (25 g, 0.2 mol) in 500 cm³ of ethanol. This mixture is heated at its boiling point for an additional 2 hours.
-
Final Product Isolation: The final precipitate is filtered, washed with two 100 cm³ portions of water, followed by two 100 cm³ portions of ethanol.
-
Drying: The product is dried under a vacuum.
Quantitative Data Summary
The following table summarizes the key quantitative data from the described synthetic routes.
| Parameter | Route 1: From Aniline and Dimethyl N-cyanodithioiminocarbonate[1] | Route 2: From 4-Cyanophenyl Isothiocyanate, Monosodium Cyanamide, and Dimethyl Sulfate[2] |
| Starting Materials | Aniline, Dimethyl N-cyanodithioiminocarbonate | 4-Cyanophenyl isothiocyanate, Monosodium cyanamide, Dimethyl sulfate |
| Solvent | Ethanol | Absolute Ethanol |
| Reaction Temperature | 40-45 °C | Boiling point of ethanol |
| Reaction Time | 4-5 hours | 2 hours (initial), 2 hours (methylation) |
| Yield | 87.3% | 70% |
| Product Appearance | White solid | White solid |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of N-Cyano-S-methyl-N'-phenylisothiourea.
Caption: General experimental workflow for synthesis and purification.
Conclusion
This technical guide has provided a comprehensive overview of the formation of N-Cyano-S-methyl-N'-phenylisothiourea, a valuable intermediate in synthetic chemistry. By detailing the reaction mechanisms, providing explicit experimental protocols, and summarizing quantitative data, this document serves as a practical resource for researchers and professionals in the field of drug development and chemical synthesis. The provided visualizations of the reaction pathways and experimental workflow aim to enhance the understanding and reproducibility of these synthetic methods.
References
An In-depth Technical Guide to N-Cyano-S-methyl-N'-phenylisothiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyano-S-methyl-N'-phenylisothiourea, a member of the N-cyanoisothiourea class of compounds, is a versatile chemical intermediate. While extensive research on its biological activities is not widely published, its structural motifs are present in molecules of significant interest in pharmaceutical and agrochemical development. This guide provides a comprehensive overview of the known synthesis, physicochemical properties, and spectral data of N-Cyano-S-methyl-N'-phenylisothiourea. It also explores the potential biological relevance of this compound class by examining the activities of structurally related molecules. Detailed experimental protocols for its synthesis are provided, alongside structured data tables and workflow diagrams to support further research and application.
Discovery and History
The precise first synthesis and discovery of N-Cyano-S-methyl-N'-phenylisothiourea is not prominently documented in readily available scientific literature, suggesting it has primarily been of interest as a synthetic intermediate rather than a compound with notable standalone applications. However, a contemporary and detailed synthetic method was reported in 2020 by Wang, Jun-Ling, and colleagues in the Journal of Chemical Crystallography.[1] This recent publication provides a robust and reproducible protocol, indicating a continuing interest in this and related chemical scaffolds. The core structure of N-cyanoisothiourea has been utilized in the synthesis of various heterocyclic compounds, and its history is intertwined with the development of cyanoguanidines and other nitrogen-containing heterocycles.
Physicochemical and Spectroscopic Data
Quantitative data for N-Cyano-S-methyl-N'-phenylisothiourea is summarized below. While a complete experimental dataset is not available in the literature, key identifiers and spectral information have been compiled from published research and chemical supplier databases.
| Property | Value | Source(s) |
| CAS Number | 21504-96-1 | [2] |
| Molecular Formula | C₉H₉N₃S | [3] |
| Molecular Weight | 191.25 g/mol | |
| Appearance | White solid | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH) | [1] |
| IR (KBr disc, cm⁻¹) | 3223, 2183, 2160, 1519 | [1] |
| ¹³C NMR | Data not available in searched literature. | |
| Mass Spectrometry | Data not available in searched literature. | |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | Data not available in searched literature. | |
| Solubility | Data not available in searched literature. |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea based on the method described by Wang et al. (2020).[1]
3.1. Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
Materials:
-
Aniline
-
N-Cyanoimido-S,S-dimethyl-dithiocarbonate
-
Ethanol
-
Diethyl ether
Procedure:
-
A solution of N-Cyanoimido-S,S-dimethyl-dithiocarbonate (0.438 g, 3.00 mmol) in ethanol (15 mL) is prepared in a reaction vessel equipped with a stirrer.
-
Aniline (4.78 mmol) dissolved in ethanol (8 mL) is added dropwise to the stirred solution of N-Cyanoimido-S,S-dimethyl-dithiocarbonate.
-
The reaction mixture is heated to 40-45 °C and maintained at this temperature for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to 0 °C to facilitate the precipitation of the product.
-
The precipitate is isolated by suction filtration.
-
The collected solid is washed sequentially with cold ethanol and diethyl ether to remove any unreacted starting materials and impurities.
-
The resulting white solid product, N-Cyano-S-methyl-N'-phenylisothiourea, is dried.
Yield: 87.3%[1]
Synthesis and Experimental Workflow
The synthesis of N-Cyano-S-methyl-N'-phenylisothiourea is a straightforward nucleophilic substitution reaction. The workflow involves the reaction of the precursor, N-Cyanoimido-S,S-dimethyl-dithiocarbonate, with aniline, followed by workup and purification.
Caption: Synthetic workflow for N-Cyano-S-methyl-N'-phenylisothiourea.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity and associated signaling pathways of N-Cyano-S-methyl-N'-phenylisothiourea are not available in the current scientific literature. However, the broader classes of thiourea and isothiourea derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6][7][8]
For instance, some isothiourea derivatives have been investigated as inhibitors of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes.[9] Inhibition of NOS can have implications in conditions such as inflammation and neurodegenerative diseases.
Given the lack of specific data for the title compound, a hypothetical workflow for investigating its potential biological activity is presented below. This logical diagram outlines a standard screening process in drug discovery.
Caption: A logical workflow for the investigation of biological activity.
Due to the absence of specific biological data, a diagram of a signaling pathway is not applicable. Should future research identify a biological target for N-Cyano-S-methyl-N'-phenylisothiourea, such a diagram could be constructed to illustrate its mechanism of action.
Conclusion and Future Directions
N-Cyano-S-methyl-N'-phenylisothiourea is a readily synthesizable chemical intermediate. The available data on its synthesis and basic properties provide a solid foundation for its use in further chemical research. The primary knowledge gap lies in its biological activity. Future research should focus on screening this compound and its analogues against various biological targets, particularly those where other thiourea and isothiourea derivatives have shown promise, such as microbial pathogens and enzymes involved in inflammatory pathways. Elucidation of its full spectroscopic profile, including ¹³C NMR and mass spectrometry, would also be of significant value to the scientific community. Such studies will be crucial in determining whether N-Cyano-S-methyl-N'-phenylisothiourea can transition from a synthetic intermediate to a lead compound in drug development.
References
- 1. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 21504-96-1 [amp.chemicalbook.com]
- 3. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial and nitric oxide synthase inhibitory activities of novel isothiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: N-Cyano-S-methyl-N'-phenylisothiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyano-S-methyl-N'-phenylisothiourea, with the IUPAC name methyl N'-cyano-N-phenylcarbamimidothioate , is a chemical compound that belongs to the isothiourea class of organic molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential areas of application, with a focus on its role as a chemical intermediate. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, this guide will address its chemical characteristics in detail.
Chemical Identification and Properties
A clear identification of N-Cyano-S-methyl-N'-phenylisothiourea is crucial for any research or development endeavor. Its key identifiers and physicochemical properties are summarized below.
Table 1: IUPAC Name and Synonyms
| Identifier Type | Value |
| IUPAC Name | methyl N'-cyano-N-phenylcarbamimidothioate |
| Synonyms | N-Cyano-S-methyl-N'-phenylisothiourea; methyl N'-cyano-N-phenylimidothiocarbamate; N-cyano-1-(methylthio)-N'-phenylformamidine; N-cyano-1-methylsulfanyl-N'-phenyl-formamidine; N-cyano-N'-phenylcarbamimidothioic acid methyl ester[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 21504-96-1 | [1] |
| Molecular Formula | C₉H₉N₃S | [1] |
| Molecular Weight | 191.25 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 185 °C | |
| Solubility | Soluble in organic solvents like ethers and alcohols; sparingly soluble in water. | [2] |
Experimental Protocols
Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
A general and efficient method for the synthesis of methyl N-substituted-N′-cyanocarbamimidothioates has been reported. The following protocol is adapted for the specific synthesis of N-Cyano-S-methyl-N'-phenylisothiourea.
General Procedure:
-
Dissolve dimethyl N-cyanodithioiminocarbonate (0.438 g, 3.00 mmol) in 15 mL of ethanol in a reaction flask equipped with a stirrer.
-
To this solution, add a solution of aniline (4.78 mmol) in 8 mL of ethanol dropwise while stirring.
-
Heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.
-
After the reaction is complete, cool the mixture to 0 °C to facilitate precipitation.
-
Isolate the resulting precipitate by suction filtration.
-
Wash the collected solid sequentially with cold ethanol and diethyl ether.
-
The final product is a white solid with a reported yield of 87.3%.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH).
-
IR (KBr disc, cm⁻¹): 3223, 2183, 2160, 1519.
Structural Information
The crystal structure of compounds belonging to the carbamimidothioate class has been studied. For several related structures, the configuration across the central C=N(CN) double bond is determined to be Z.[3] This configuration is characterized by the cyano and sulfur groups being on the same side of the double bond. The crystal packing of these types of molecules often involves hydrogen bonding.[3]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of N-Cyano-S-methyl-N'-phenylisothiourea. Compounds containing the N-cyanoguanidine moiety are often utilized as intermediates in the synthesis of pharmaceuticals.[4] For instance, they are precursors to biguanide derivatives, which have applications as antidiabetic agents.[4]
Given the limited direct biological data, the following diagram illustrates a hypothetical workflow for the initial biological screening of a novel isothiourea compound.
As isothiourea derivatives have been investigated as inhibitors of nitric oxide synthase (iNOS), a potential, yet purely hypothetical, signaling pathway to investigate could involve the modulation of inflammatory responses.[5]
Applications and Future Research
The primary application of N-Cyano-S-methyl-N'-phenylisothiourea appears to be as a versatile intermediate in organic synthesis. The presence of the cyano, isothiourea, and phenyl groups provides multiple reaction sites for the construction of more complex molecules, potentially for the development of novel pharmaceuticals or agrochemicals.
Future research directions could include:
-
Exploration of Biological Activity: A systematic screening of this compound against various biological targets could uncover potential therapeutic applications.
-
Derivative Synthesis: Using N-Cyano-S-methyl-N'-phenylisothiourea as a scaffold, a library of derivatives could be synthesized and evaluated for biological activity.
-
Material Science Applications: The unique electronic and structural features of this molecule could be of interest in the development of novel materials.
Conclusion
N-Cyano-S-methyl-N'-phenylisothiourea is a well-characterized chemical compound with established synthetic protocols. While its direct biological functions remain to be elucidated, its role as a chemical intermediate is significant. This guide provides foundational information for researchers and professionals interested in utilizing this compound in their scientific endeavors, whether in synthetic chemistry, drug discovery, or materials science. Further investigation is warranted to fully explore the potential of this and related isothiourea derivatives.
References
- 1. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA | 21504-96-1 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Crystal structures of four thioglycosides involving carbamimidothioate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Cyano-S-methyl-N'-phenylisothiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Cyano-S-methyl-N'-phenylisothiourea, a versatile chemical intermediate with applications in synthetic chemistry and drug discovery. The document details its chemical and physical properties, commercial availability, synthesis protocols, and its role in the development of targeted therapeutics.
Chemical and Physical Properties
N-Cyano-S-methyl-N'-phenylisothiourea is a substituted isothiourea containing a cyano group, making it a valuable building block in organic synthesis. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 21504-96-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₉N₃S | [1][2][5][6] |
| Molecular Weight | 191.25 g/mol | [2][4][5] |
| Melting Point | 185 °C | [4] |
| Synonyms | Methyl N-cyano-N'-phenylcarbamimidothioate | [5] |
Commercial Availability
N-Cyano-S-methyl-N'-phenylisothiourea is available from several commercial suppliers, typically for research and development purposes. The purity and quantity may vary by supplier.
| Supplier | Location | Purity | Notes |
| Zibo Hangyu Biotechnology Development Co., Ltd | China | 99% | Lab/Research institutions supplier.[1] |
| Oakwood Chemical | USA | Not specified | Available in quantities such as 250mg.[6] |
| BIOGEN Científica | Spain | Not specified | Sold in quantities like 5g.[3] |
| ChemicalBook | - | Varies | A platform listing multiple suppliers.[2] |
| Toronto Research Chemicals (TRC) | Canada | Not specified | Offers related N-cyanoisothiourea compounds. |
| Clearsynth | India | Not specified | Manufacturer of fine chemicals, including related structures.[7] |
Synthesis and Experimental Protocols
The synthesis of N-Cyano-S-methyl-N'-phenylisothiourea can be achieved through the reaction of an appropriate arylamine with dimethyl N-cyanodithioiminocarbonate.
This protocol is based on a general procedure for the synthesis of methyl N-substituted-N'-cyanocarbamimidothioates.[2]
Materials:
-
Aniline (or other arylamines/alkylamines)
-
Dimethyl N-cyanodithioiminocarbonate
-
Ethanol
-
Diethyl ether
Procedure:
-
A solution of dimethyl N-cyanodithioiminocarbonate (3.00 mmol, 0.438 g) is prepared in ethanol (15 mL).
-
To this stirred solution, aniline (4.78 mmol) in ethanol (8 mL) is added dropwise.
-
The reaction mixture is heated to 40-45 °C and maintained for 4-5 hours.
-
After the reaction is complete, the mixture is cooled to 0 °C.
-
The resulting precipitate is isolated by suction filtration.
-
The solid product is washed sequentially with cold ethanol and diethyl ether to yield N-Cyano-S-methyl-N'-phenylisothiourea as a white solid (yield: 87.3%).[2]
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH).[2]
-
IR (KBr disc, cm⁻¹): 3223, 2183, 2160, 1519.[2]
Applications in Drug Development
N-Cyano-S-methyl-N'-phenylisothiourea serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The cyanoguanidine moiety, for which the N-cyanoisothiourea can be a bioisostere, is found in several drugs and is known to modulate the basicity of nitrogen atoms.[8]
This compound is a precursor for a dual specificity kinase inhibitor targeting VEGFR2 and CDK1.[9]
Materials:
-
N-Cyano-S-methyl-N'-phenylisothiourea
-
Hydrazine hydrate
-
Ethanol
-
Ether
Procedure:
-
To a solution of N-Cyano-S-methyl-N'-phenylisothiourea (0.20 g, 1.04 mmol) in ethanol (10 ml), add hydrazine hydrate (50 µl, 1.04 mmol).
-
Heat the mixture to reflux until the starting material is consumed (monitor by TLC).
-
Evaporate the solvent in vacuo.
-
Triturate the residue with ether to yield N-phenyl-1H-1,2,4-triazole-3,5-diamine as a colorless solid (yield: 85%).[9]
Potential Biological Activity and Signaling Pathways
While the direct biological activity of N-Cyano-S-methyl-N'-phenylisothiourea is not extensively documented, its use as a precursor for a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 1 (CDK1) suggests its relevance in oncology and angiogenesis research.[9]
-
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9]
-
CDK1 is a serine/threonine protein kinase essential for cell cycle progression from G2 to M phase and for the completion of mitosis.[9]
Inhibiting both pathways can potentially lead to a synergistic anti-cancer effect by simultaneously halting cell proliferation and cutting off the tumor's blood supply.
Other Applications
Beyond pharmaceuticals, this compound has been cited in patents related to industrial applications, such as in electroless gold-plating baths, highlighting its chemical versatility.[10]
Conclusion
N-Cyano-S-methyl-N'-phenylisothiourea is a commercially available and synthetically accessible chemical intermediate. Its primary value for researchers in drug development lies in its utility as a scaffold for creating more complex molecules, particularly kinase inhibitors. The protocols and data presented in this guide offer a foundational understanding for professionals looking to utilize this compound in their research endeavors. Future investigations could further explore its biological activities and expand its applications in medicinal chemistry.
References
- 1. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA, CasNo.21504-96-1 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound [biogen.es]
- 4. CAS NO. 21504-96-1 | this compound | C9H9N3S [localpharmaguide.com]
- 5. CAS#:21504-96-1 | methyl N-cyano-N'-phenylcarbamimidothioate | Chemsrc [chemsrc.com]
- 6. This compound [oakwoodchemical.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. JP2007246954A - Electroless gold-plating bath - Google Patents [patents.google.com]
In-Depth Technical Guide: Safety and Handling of N-Cyano-S-methyl-N'-phenylisothiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental protocols related to N-Cyano-S-methyl-N'-phenylisothiourea. The information is intended for professionals in research and drug development who may work with this compound.
Chemical and Physical Properties
N-Cyano-S-methyl-N'-phenylisothiourea is a chemical compound with the molecular formula C9H9N3S.[1][2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 21504-96-1 | [1][2] |
| Molecular Formula | C9H9N3S | [1][2] |
| Molecular Weight | 191.25 g/mol | [1] |
| Melting Point | 185 °C | [1] |
| Appearance | White solid | [3] |
Hazard Identification and Safety Precautions
GHS Hazard Classification (Anticipated based on related compounds):
| Hazard Class | Category |
| Acute Toxicity, Oral | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation |
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash hands and exposed skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
-
Response:
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.[4]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[4]
-
-
Storage:
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
-
Disposal:
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
-
Experimental Protocols
Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea[3]
This protocol describes a general synthetic route for N-substituted-N'-cyanocarbamimidothioate compounds, including N-Cyano-S-methyl-N'-phenylisothiourea.
Materials:
-
Aniline (or other arylamines/alkylamines)
-
N-Cyanoimido-S,S-dimethyl-dithiocarbonate
-
Ethanol
-
Diethyl ether
Procedure:
-
Prepare a solution of N-Cyanoimido-S,S-dimethyl-dithiocarbonate (3.00 mmol) in ethanol (15 mL).
-
To the stirred solution, add a solution of aniline (4.78 mmol) in ethanol (8 mL) dropwise.
-
Heat the reaction mixture at 40-45 °C for 4-5 hours.
-
Cool the mixture to 0 °C to allow for precipitation.
-
Isolate the precipitate by suction filtration.
-
Wash the precipitate sequentially with cold ethanol and diethyl ether.
-
The resulting product is a white solid with a reported yield of 87.3%.[3]
Characterization Data: [3]
-
¹H NMR (400 MHz, DMSO-d6): δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH3), 1.88 (s, 1H, NH).
-
IR (KBr disc, cm⁻¹): 3223, 2183, 2160, 1519.
A similar synthetic approach has been documented for the preparation of N-(4-cyanophenyl)-N'-cyano-S-methylisothiourea, which involves the reaction of 4-cyanophenyl isothiocyanate with monosodium cyanamide followed by methylation with dimethyl sulfate.[5][6]
Handling and Storage
Handling:
-
Use this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid formation of dust and aerosols.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Spill and Disposal Procedures
Spill Response:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water.
Disposal:
-
Dispose of N-Cyano-S-methyl-N'-phenylisothiourea and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to use a licensed professional waste disposal service.
Biological Activity and Potential Applications
While specific biological activity and signaling pathway data for N-Cyano-S-methyl-N'-phenylisothiourea are limited in publicly available literature, the isothiourea and N-cyanoguanidine moieties are present in various biologically active molecules. This suggests potential areas for investigation.
Compounds containing the N-cyanoguanidine scaffold have been explored as intermediates in the synthesis of pharmaceuticals. For instance, they are precursors to biguanide derivatives, which have applications as antidiabetic agents.[7] The cyano group can act as a bioisostere for other functional groups and can be involved in interactions with biological targets.[7]
The workflow for investigating the biological activity of a novel compound like N-Cyano-S-methyl-N'-phenylisothiourea would typically involve a series of in vitro and in vivo studies.
Given the structural motifs, a hypothetical signaling pathway investigation could focus on kinases, phosphatases, or other enzymes where the cyano and isothiourea groups might interact with the active site.
Further research is necessary to elucidate the specific biological activities and mechanisms of action of N-Cyano-S-methyl-N'-phenylisothiourea. This would involve screening against various biological targets and conducting detailed mechanistic studies.
References
- 1. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA | 21504-96-1 [amp.chemicalbook.com]
- 2. This compound, CasNo.21504-96-1 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: N-Cyano-S-methyl-N'-phenylisothiourea in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-Cyano-S-methyl-N'-phenylisothiourea as a versatile building block in the synthesis of various heterocyclic compounds. The protocols are based on established chemical literature and provide a foundation for further research and development.
Introduction
N-Cyano-S-methyl-N'-phenylisothiourea is a highly functionalized and reactive intermediate with significant potential in the synthesis of a diverse range of heterocyclic systems. Its unique structure, incorporating a cyano group, an isothiourea moiety, and a phenyl substituent, allows for multiple reaction pathways to construct key heterocyclic scaffolds such as triazoles, pyrimidines, and thiazoles. These heterocycles are of paramount importance in medicinal chemistry and drug development due to their prevalence in numerous biologically active compounds.
The reactivity of N-Cyano-S-methyl-N'-phenylisothiourea stems from the electrophilic nature of the carbon atom of the cyano group and the carbon of the isothiourea backbone, as well as the nucleophilicity of the nitrogen atoms. The S-methyl group serves as an excellent leaving group in cyclocondensation reactions.
Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
A common and efficient method for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea involves the reaction of aniline with N-Cyanoimido-S,S-dimethyl-dithiocarbonate.
Experimental Protocol:
A solution of aniline (4.78 mmol) in ethanol (8 mL) is added dropwise to a stirred solution of N-Cyanoimido-S,S-dimethyl-dithiocarbonate (3.00 mmol) in ethanol (15 mL). The reaction mixture is then heated to 40-45 °C and stirred for 4-5 hours. After cooling to 0 °C, the resulting precipitate is collected by suction filtration. The solid product is washed sequentially with cold ethanol and diethyl ether to yield N-Cyano-S-methyl-N'-phenylisothiourea.[1]
Quantitative Data:
| Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline, N-Cyanoimido-S,S-dimethyl-dithiocarbonate | 1.6 : 1 | Ethanol | 40-45 | 4-5 | 87.3 |
Applications in Heterocyclic Synthesis
Synthesis of 1,2,4-Triazole Derivatives
N-Cyano-S-methyl-N'-phenylisothiourea is a valuable precursor for the synthesis of substituted 1,2,4-triazoles. The reaction with hydrazine derivatives proceeds via a cyclocondensation mechanism, where the hydrazine attacks the electrophilic carbon of the isothiourea, followed by intramolecular cyclization with the elimination of methanethiol.
Application Example: Synthesis of N-phenyl-1H-1,2,4-triazole-3,5-diamine
The reaction of N-Cyano-S-methyl-N'-phenylisothiourea with hydrazine hydrate is reported to yield N-phenyl-1H-1,2,4-triazole-3,5-diamine. This reaction is a key step in the construction of this important heterocyclic scaffold.
Proposed Experimental Protocol:
To a solution of N-Cyano-S-methyl-N'-phenylisothiourea (1.0 mmol) in a suitable solvent such as ethanol or isopropanol (10 mL), hydrazine hydrate (1.2 mmol) is added. The mixture is heated at reflux for a specified period (typically 2-6 hours), and the progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. Recrystallization from an appropriate solvent like ethanol can be performed for further purification.
Quantitative Data (Hypothetical based on analogous reactions):
| Heterocycle | Co-reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,2,4-Triazole | Hydrazine hydrate | Ethanol | Reflux | 2-6 | 75-90 |
Reaction Pathway Diagram:
Caption: Synthesis of a 1,2,4-triazole derivative.
Synthesis of Pyrimidine Derivatives
While direct literature for the use of N-Cyano-S-methyl-N'-phenylisothiourea in pyrimidine synthesis is scarce, its structural similarity to thiourea suggests its utility in well-established pyrimidine syntheses. A plausible approach is the reaction with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate.
Proposed Application: Synthesis of Substituted 2-Amino-pyrimidines
The reaction would likely proceed through a condensation of the active methylene compound with the isothiourea, followed by cyclization.
Proposed Experimental Protocol:
To a solution of sodium ethoxide, prepared by dissolving sodium (1.1 mmol) in absolute ethanol (15 mL), N-Cyano-S-methyl-N'-phenylisothiourea (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) are added. The mixture is heated under reflux for 4-8 hours. After cooling, the solution is poured into ice water and neutralized with a dilute acid (e.g., acetic acid). The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent.
Quantitative Data (Hypothetical based on analogous reactions):
| Heterocycle | Co-reactant | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrimidine | Malononitrile | NaOEt / Ethanol | Reflux | 4-8 | 60-80 |
Reaction Workflow Diagram:
Caption: Workflow for pyrimidine synthesis.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, typically involves the reaction of a thioamide with an α-haloketone.[2][3] N-Cyano-S-methyl-N'-phenylisothiourea can serve as the thioamide component in this reaction.
Proposed Application: Synthesis of 2-Amino-thiazole Derivatives
The reaction is expected to proceed via initial S-alkylation of the isothiourea by the α-haloketone, followed by intramolecular cyclization and dehydration.
Proposed Experimental Protocol:
N-Cyano-S-methyl-N'-phenylisothiourea (1.0 mmol) and an α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol) are dissolved in a suitable solvent such as ethanol or acetone (15 mL). The mixture is heated to reflux for 2-4 hours. After cooling, the solvent is partially evaporated, and the resulting precipitate is collected by filtration. The crude product can be washed with a cold solvent and recrystallized to obtain the pure thiazole derivative.
Quantitative Data (Hypothetical based on analogous reactions):
| Heterocycle | Co-reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiazole | 2-Bromoacetophenone | Ethanol | Reflux | 2-4 | 70-90 |
Logical Relationship Diagram:
Caption: Hantzsch thiazole synthesis pathway.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N-Cyano-S-methyl-N'-phenylisothiourea and its reactants may be harmful if ingested, inhaled, or absorbed through the skin. Refer to the Safety Data Sheet (SDS) for detailed information.
-
Handle reagents such as sodium metal and hydrazine hydrate with extreme care according to established laboratory safety procedures.
Conclusion
N-Cyano-S-methyl-N'-phenylisothiourea is a promising and versatile reagent for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and applications outlined in this document provide a solid foundation for researchers to explore the full synthetic potential of this valuable building block in the development of new chemical entities. Further investigation into the reaction scope and optimization of conditions will undoubtedly expand its utility in heterocyclic chemistry.
References
Application Notes and Protocols: N-Cyano-S-methyl-N'-phenylisothiourea as a Precursor for Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2][3] These scaffolds are integral to a wide array of pharmacologically active molecules, exhibiting diverse biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][4] The therapeutic importance of quinazolines has spurred the development of versatile synthetic methodologies for their preparation.[1][3] One such strategy involves the use of N-cyano-S-methyl-N'-phenylisothiourea as a key precursor. This document provides detailed application notes and experimental protocols for the synthesis of this precursor and its subsequent conversion to quinazoline derivatives, targeting researchers and professionals in the field of drug discovery and organic synthesis.
Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
The precursor, N-Cyano-S-methyl-N'-phenylisothiourea, can be synthesized from aniline and N-Cyanoimido-S,S-dimethyl-dithiocarbonate.[5]
Experimental Protocol
General Procedure for the Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea: [5]
-
To a stirred solution of dimethyl N-cyanodithioiminocarbonate (3.00 mmol, 0.438 g) in ethanol (15 mL), a solution of aniline (4.78 mmol) in ethanol (8 mL) is added dropwise.
-
The reaction mixture is then heated to 40-45 °C and stirred for 4-5 hours.
-
After the reaction is complete, the mixture is cooled to 0 °C.
-
The resulting precipitate is collected by suction filtration.
-
The solid is washed sequentially with cold ethanol and diethyl ether.
-
The final product is dried to yield N-Cyano-S-methyl-N'-phenylisothiourea as a white solid.
| Reactant | Molar Amount (mmol) | Mass (g) / Volume (mL) |
| Dimethyl N-cyanodithioiminocarbonate | 3.00 | 0.438 g |
| Aniline | 4.78 | ~0.445 g / ~0.436 mL |
| Ethanol | - | 23 mL |
| Product | Yield (%) | Physical Appearance |
| N-Cyano-S-methyl-N'-phenylisothiourea | 87.3 | White solid |
| Spectroscopic Data | Values |
| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH) |
| IR (KBr disc, cm⁻¹) | 3223, 2183, 2160, 1519 |
Synthesis of Quinazoline Derivatives
N-Cyano-S-methyl-N'-phenylisothiourea serves as a versatile building block for the synthesis of various quinazoline derivatives. A common and effective method involves the reaction of this precursor with anthranilic acid or its derivatives. The reaction proceeds through an initial formation of a thiourea derivative, followed by an intramolecular cyclization to yield the quinazoline scaffold.[6]
Proposed Signaling Pathway for Quinazoline Synthesis
Caption: Proposed reaction pathway for the synthesis of quinazoline derivatives.
Experimental Protocol for Quinazoline Synthesis
The following is a generalized protocol based on analogous reactions for the synthesis of quinazoline derivatives.[6]
-
A solution of N-Cyano-S-methyl-N'-phenylisothiourea (1.0 mmol) in a suitable solvent (e.g., acetone, 50 mL) is prepared.
-
To this solution, anthranilic acid (1.0 mmol) is added.
-
The reaction mixture is refluxed for 3-6 hours and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/benzene mixture) to afford the desired quinazoline derivative.
| Reactant | Molar Amount (mmol) |
| N-Cyano-S-methyl-N'-phenylisothiourea | 1.0 |
| Anthranilic Acid | 1.0 |
| Reaction Conditions | Parameters |
| Solvent | Acetone or Ethanol |
| Temperature | Reflux |
| Time | 3-6 hours |
Experimental Workflow Diagram
Caption: General experimental workflow for quinazoline synthesis.
Biological Significance of Quinazoline Derivatives
Quinazoline derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][4] For instance, certain 4-anilinoquinazolines are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1] The development of novel synthetic routes to quinazolines, such as the one described herein, is crucial for the exploration of new chemical space and the discovery of next-generation therapeutics.
Conclusion
N-Cyano-S-methyl-N'-phenylisothiourea is a readily accessible and highly useful precursor for the synthesis of a variety of quinazoline derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to utilize this building block in their synthetic endeavors. The versatility of this approach allows for the introduction of diverse substituents on the quinazoline core, enabling the generation of compound libraries for biological screening and the development of novel therapeutic agents.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BiblioBoard [openresearchlibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA synthesis - chemicalbook [chemicalbook.com]
- 6. One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyano- phenyl)benzimidoyl isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
Abstract
This document provides a detailed experimental protocol for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea, a potentially valuable intermediate in drug development and chemical synthesis. The protocol is intended for researchers, scientists, and professionals in the field of drug development. This guide includes a summary of quantitative data, a detailed methodology, and visual diagrams of the reaction scheme and experimental workflow to ensure clarity and reproducibility.
Introduction
N-Cyano-S-methyl-N'-phenylisothiourea is a derivative of isothiourea containing a cyano group, which is a key functional group in various biologically active compounds. The synthesis of this compound is of interest for creating libraries of molecules for screening in drug discovery programs. The protocol outlined below describes a straightforward and efficient method for its preparation from commercially available starting materials.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea.
| Parameter | Value | Source |
| Molecular Formula | C₉H₉N₃S | [1] |
| Molecular Weight | 191.25 g/mol | Calculated |
| Yield | 87.3% | [2] |
| Appearance | White solid | [2] |
| CAS Number | 21504-96-1 | [1][3] |
Table 1: Summary of Quantitative Data for N-Cyano-S-methyl-N'-phenylisothiourea.
Characterization Data
The synthesized compound can be characterized using various spectroscopic techniques. The expected data are presented below.
| Technique | Data | Source |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH) | [2] |
| IR (KBr disc, cm⁻¹) | 3223, 2183, 2160, 1519 | [2] |
Table 2: Spectroscopic Characterization Data.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea.
4.1. Materials and Reagents
-
Dimethyl N-cyanodithioiminocarbonate
-
Aniline
-
Ethanol
-
Diethyl ether
4.2. Equipment
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
-
Heating mantle or oil bath
-
Condenser
-
Dropping funnel
-
Buchner funnel and filter paper
-
Ice bath
4.3. Synthetic Procedure [2]
-
Prepare a solution of dimethyl N-cyanodithioiminocarbonate (0.438 g, 3.00 mmol) in ethanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate container, prepare a solution of aniline (4.78 mmol) in ethanol (8 mL).
-
While stirring the solution of dimethyl N-cyanodithioiminocarbonate, add the aniline solution dropwise using a dropping funnel.
-
After the addition is complete, heat the reaction mixture to 40-45 °C.
-
Maintain the temperature and continue stirring for 4-5 hours.
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath to induce precipitation.
-
Isolate the precipitate by suction filtration using a Buchner funnel.
-
Wash the collected solid sequentially with cold ethanol and diethyl ether.
-
Dry the final product to obtain N-Cyano-S-methyl-N'-phenylisothiourea as a white solid.
Visual Diagrams
5.1. Reaction Scheme
The following diagram illustrates the chemical reaction for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea.
Caption: Reaction scheme for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea.
5.2. Experimental Workflow
The diagram below outlines the major steps in the experimental procedure.
Caption: Experimental workflow for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Aniline is toxic and can be absorbed through the skin; handle with care.
-
Ethanol and diethyl ether are flammable; avoid open flames.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea. The procedure is high-yielding and straightforward, making it suitable for implementation in a standard organic chemistry laboratory. The provided data and diagrams should aid researchers in successfully replicating this synthesis for further study and application in drug discovery and development.
References
Application Notes and Protocols for N-Cyano-S-methyl-N'-phenylisothiourea in Medicinal Chemistry
Disclaimer: Detailed medicinal chemistry applications and peer-reviewed biological data for N-Cyano-S-methyl-N'-phenylisothiourea are not extensively available in public literature. The following application notes and protocols are based on the known biological activities of the broader classes of isothiourea, thiourea, and N-cyanoguanidine derivatives and are intended to serve as a guide for potential research directions.
Introduction
N-Cyano-S-methyl-N'-phenylisothiourea is a small molecule belonging to the isothiourea class of compounds, incorporating an N-cyanoguanidine moiety. While this specific compound is not extensively characterized in medicinal chemistry literature, its structural motifs are present in molecules with a wide range of biological activities. Isothiourea and thiourea derivatives have been explored for their anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.[1][2][3] Furthermore, the N-cyanoguanidine scaffold is a key component in various pharmacologically active agents, including P2X7 antagonists and µ-opioid receptor agonists.[4][5]
This document provides a summary of the chemical properties of N-Cyano-S-methyl-N'-phenylisothiourea, a proposed synthesis protocol, and generalized experimental protocols for investigating its potential biological activities based on its chemical class.
Chemical and Physical Properties
A summary of the key chemical and physical properties for N-Cyano-S-methyl-N'-phenylisothiourea is provided in the table below.
| Property | Value | Source |
| CAS Number | 21504-96-1 | [6][7] |
| Molecular Formula | C₉H₉N₃S | [6][7] |
| Molecular Weight | 191.25 g/mol | [7] |
| Melting Point | 185 °C | [7] |
| Synonyms | methyl N'-cyano-N-phenylcarbamimidothioate | [7] |
Synthesis Protocol
A potential synthetic route for N-Cyano-S-methyl-N'-phenylisothiourea involves the reaction of aniline with N-Cyanoimido-S,S-dimethyl-dithiocarbonate.[8] A detailed experimental protocol based on analogous reactions is proposed below.
Reaction: Aniline + N-Cyanoimido-S,S-dimethyl-dithiocarbonate → N-Cyano-S-methyl-N'-phenylisothiourea
Materials:
-
Aniline
-
N-Cyanoimido-S,S-dimethyl-dithiocarbonate
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
Stirring apparatus
-
Reflux condenser
-
Apparatus for filtration
-
Recrystallization solvent
Procedure:
-
Dissolve equimolar amounts of aniline and N-Cyanoimido-S,S-dimethyl-dithiocarbonate in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purify the crude product by recrystallization from a suitable solvent system to yield N-Cyano-S-methyl-N'-phenylisothiourea.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Caption: Proposed workflow for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea.
Potential Medicinal Chemistry Applications and Screening Protocols
Based on the known activities of related isothiourea and N-cyanoguanidine compounds, N-Cyano-S-methyl-N'-phenylisothiourea could be investigated for several potential therapeutic applications.
Rationale: Thiourea derivatives have been reported to possess anti-inflammatory properties.[9]
Screening Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Plating: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-Cyano-S-methyl-N'-phenylisothiourea for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which is an indicator of nitric oxide (NO) production.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve and determine the IC₅₀ value of the compound for NO inhibition.
Rationale: Many thiourea derivatives exhibit antimicrobial and anti-biofilm activities.[3][4]
Screening Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum.
-
Compound Dilution: Prepare serial dilutions of N-Cyano-S-methyl-N'-phenylisothiourea in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Rationale: The N-cyanoguanidine moiety can act as a bioisostere for other functional groups and can be involved in interactions with biological targets such as kinases.[9]
Screening Protocol: In Vitro Kinase Assay (e.g., for a specific kinase of interest)
-
Assay Components: Combine the kinase, a suitable substrate, and ATP in a buffer system.
-
Compound Addition: Add varying concentrations of N-Cyano-S-methyl-N'-phenylisothiourea to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at the optimal temperature for a defined period.
-
Detection: Use a suitable detection method (e.g., fluorescence, luminescence, radioactivity) to measure kinase activity.
-
Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC₅₀ value.
Caption: Hypothetical inhibition of a kinase signaling pathway by N-Cyano-S-methyl-N'-phenylisothiourea.
Future Research Directions
Given the limited specific data, future research on N-Cyano-S-methyl-N'-phenylisothiourea should focus on:
-
Optimized Synthesis and Characterization: Development and full characterization of a reliable synthetic protocol.
-
Broad Biological Screening: Initial screening against a wide range of biological targets to identify potential therapeutic areas.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the structural requirements for any observed biological activity.
-
Mechanism of Action Studies: Elucidation of the molecular mechanism for any confirmed biological activity.
By systematically exploring the biological properties of N-Cyano-S-methyl-N'-phenylisothiourea, its potential as a lead compound in drug discovery can be properly evaluated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of cyanoguanidine derivatives as biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]
- 7. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA | 21504-96-1 [amp.chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Cyano-S-methyl-N'-phenylisothiourea in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-Cyano-S-methyl-N'-phenylisothiourea as a versatile precursor in the synthesis of bioactive heterocyclic compounds. This document details its chemical properties, outlines key experimental protocols for its application, and presents its role in the generation of molecular libraries for drug discovery.
Introduction
N-Cyano-S-methyl-N'-phenylisothiourea (CAS No. 21504-96-1) is a key synthetic intermediate belonging to the class of N-cyanoisothioureas.[1][2] Its unique molecular architecture, featuring a reactive S-methyl group, a cyano moiety, and a phenyl-substituted nitrogen, makes it a valuable building block for the construction of various nitrogen-containing heterocycles. The cyano group, in particular, is instrumental in facilitating cyclization reactions to form guanidine and other related structures, which are prevalent in numerous biologically active compounds.[3][4]
The primary application of N-Cyano-S-methyl-N'-phenylisothiourea lies in its ability to serve as a precursor for substituted guanidines and biguanides, which are known pharmacophores in a range of therapeutic agents.[5][6] This document will focus on its application in the synthesis of imidazole and guanine derivatives, highlighting its potential in the development of novel therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-Cyano-S-methyl-N'-phenylisothiourea is presented in the table below.
| Property | Value |
| CAS Number | 21504-96-1 |
| Molecular Formula | C₉H₉N₃S |
| Molecular Weight | 191.25 g/mol |
| Melting Point | 185 °C |
| Synonyms | Methyl N'-cyano-N-phenylcarbamimidothioate, N-cyano-1-(methylthio)-N'-phenylformamidine |
Applications in Bioactive Molecule Synthesis
N-Cyano-S-methyl-N'-phenylisothiourea is a versatile reagent for the synthesis of various heterocyclic systems. A notable application is in the solid-phase synthesis of guanine derivatives, which allows for the creation of diverse molecular libraries for high-throughput screening.[3] The general workflow involves the initial formation of an imidazole derivative, followed by guanylation and subsequent cyclization to yield the guanine core.
Experimental Workflow for Guanine Derivative Synthesis
The following diagram illustrates the synthetic workflow from N-Cyano-S-methyl-N'-phenylisothiourea to a guanine derivative library.
Caption: Synthetic workflow for a guanine derivative library.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea and its subsequent use in the preparation of an imidazole intermediate, a key step in the synthesis of guanine derivatives.
Protocol 1: Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
This protocol is adapted from the general synthetic route for methyl N-substituted-N′-cyanocarbamimidothioates.[7]
Materials:
-
Aniline
-
N-Cyanoimido-S,S-dimethyl-dithiocarbonate
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve N-Cyanoimido-S,S-dimethyl-dithiocarbonate (3.00 mmol) in ethanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate vessel, prepare a solution of aniline (4.78 mmol) in ethanol (8 mL).
-
Add the aniline solution dropwise to the stirred solution of N-Cyanoimido-S,S-dimethyl-dithiocarbonate.
-
Heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.
-
After the reaction is complete, cool the mixture to 0 °C to induce precipitation.
-
Isolate the precipitate by suction filtration.
-
Wash the collected solid sequentially with cold ethanol and diethyl ether.
-
Dry the product under vacuum to yield N-Cyano-S-methyl-N'-phenylisothiourea as a white solid.
Expected Yield: Approximately 87.3%.
Protocol 2: Synthesis of Imidazole Derivative from N-Cyano-S-methyl-N'-phenylisothiourea
This protocol describes the initial step in the synthesis of a guanine derivative library, starting from N-Cyano-S-methyl-N'-phenylisothiourea.[3]
Materials:
-
N-Cyano-S-methyl-N'-phenylisothiourea
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
To a solution of N-Cyano-S-methyl-N'-phenylisothiourea in DMF, add potassium carbonate.
-
To this mixture, add ethyl bromoacetate and stir at room temperature.
-
After the initial reaction to form the S-alkylated intermediate, add DBU as a base to facilitate the Thorpe-Ziegler type cyclization.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, perform an appropriate aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired imidazole derivative.
Quantitative Data on Biological Activity
While the direct biological activity of N-Cyano-S-methyl-N'-phenylisothiourea is not extensively reported, its derivatives, particularly the resulting guanine analogs, are synthesized with the intent of screening for various biological activities.[3] The development of libraries of such compounds is a common strategy in drug discovery to identify hit compounds for further optimization. The biological activities of interest for guanine derivatives often include antiviral, anticancer, and enzyme inhibitory effects.
Potential Signaling Pathways
Guanine derivatives can interact with a multitude of biological targets due to their structural similarity to endogenous purines. A hypothetical signaling pathway that could be modulated by a novel guanine derivative is depicted below. This illustrates a generic kinase signaling cascade, a common target for this class of compounds.
Caption: Hypothetical kinase signaling pathway inhibited by a guanine derivative.
Conclusion
N-Cyano-S-methyl-N'-phenylisothiourea is a valuable and versatile starting material for the synthesis of complex, biologically active heterocyclic molecules. Its utility in the construction of guanine derivative libraries underscores its importance in modern medicinal chemistry and drug discovery efforts. The provided protocols offer a foundation for researchers to explore the synthetic potential of this compound in developing novel therapeutic agents.
References
- 1. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]
- 2. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA | 21504-96-1 [amp.chemicalbook.com]
- 3. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyano group in the synthesis of heterocycles [quimicaorganica.org]
- 5. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)amino](phenylamino)methylene}benzamide [mdpi.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: Biological Activity Screening of N-Cyano-S-methyl-N'-phenylisothiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating the biological activities of N-Cyano-S-methyl-N'-phenylisothiourea derivatives. This class of compounds holds potential for development as therapeutic agents. The following sections detail the synthesis, proposed biological screening protocols, and data presentation formats.
Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea Derivatives
A general method for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea involves the reaction of an appropriately substituted aniline with N-Cyanoimido-S,S-dimethyl-dithiocarbonate. The substitution on the phenyl ring can be varied to generate a library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: General Synthesis
-
Reaction Setup: To a stirred solution of N-Cyanoimido-S,S-dimethyl-dithiocarbonate (1.0 equivalent) in ethanol, add a solution of the desired aniline derivative (1.1 equivalents) in ethanol dropwise.
-
Reaction Conditions: Heat the reaction mixture at 40-45 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then to 0 °C to facilitate precipitation.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether to yield the purified N-Cyano-S-methyl-N'-phenylisothiourea derivative.
-
Characterization: Confirm the structure and purity of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, along with mass spectrometry. For the parent N-Cyano-S-methyl-N'-phenylisothiourea, characteristic spectroscopic data includes:
-
¹H NMR (400 MHz, DMSO-d6): δ 7.38-7.17 (m, 5H, Ph-H), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH).
-
IR (KBr, cm⁻¹): 3223 (N-H stretch), 2183, 2160 (C≡N stretch), 1519 (C=N stretch).
-
Biological Activity Screening Protocols
The following are detailed protocols for screening the anticancer, antimicrobial, and enzyme inhibitory activities of the synthesized derivatives.
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute to various concentrations with the culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth in 96-well microtiter plates.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (a known antibiotic/antifungal), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Screening
The inhibitory activity of the synthesized compounds can be evaluated against various enzymes. As an example, the protocol for inhibiting nitric oxide synthase (NOS) is provided, as some isothiourea derivatives are known to be potent inhibitors of this enzyme.[1]
-
Enzyme Preparation: Use commercially available inducible NOS (iNOS) or prepare cell lysates from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) as the enzyme source.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme, L-arginine (the substrate), and necessary cofactors (e.g., NADPH, tetrahydrobiopterin) in a suitable buffer.
-
Inhibitor Addition: Add various concentrations of the test compounds to the reaction mixture. Include a known NOS inhibitor (e.g., L-NAME) as a positive control.
-
Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 30-60 minutes).
-
Nitrite Quantification: The activity of NOS is determined by measuring the amount of nitrite (a stable product of NO oxidation) produced, using the Griess reagent. Add the Griess reagent to each well and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NOS inhibition and determine the IC₅₀ value for each compound.
Data Presentation
Quantitative data from the biological screening should be presented in clear and concise tables to facilitate comparison and SAR analysis.
Table 1: Anticancer Activity (IC₅₀ in µM) of N-Cyano-S-methyl-N'-phenylisothiourea Derivatives
| Compound | R-group on Phenyl Ring | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
| 1a | H | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 1b | 4-Cl | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 1c | 4-OCH₃ | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 1d | 4-NO₂ | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin | - | Reference Value | Reference Value | Reference Value |
Note: The IC₅₀ values in this table are placeholders and should be replaced with experimental data.
Table 2: Antimicrobial Activity (MIC in µg/mL) of N-Cyano-S-methyl-N'-phenylisothiourea Derivatives
| Compound | R-group on Phenyl Ring | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| 1a | H | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 1b | 4-Cl | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 1c | 4-OCH₃ | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 1d | 4-NO₂ | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Ciprofloxacin | - | Reference Value | Reference Value | - |
| Fluconazole | - | - | - | Reference Value |
Note: The MIC values in this table are placeholders and should be replaced with experimental data.
Table 3: Enzyme Inhibition (IC₅₀ in µM) of N-Cyano-S-methyl-N'-phenylisothiourea Derivatives
| Compound | R-group on Phenyl Ring | iNOS Inhibition |
| 1a | H | Hypothetical Value |
| 1b | 4-Cl | Hypothetical Value |
| 1c | 4-OCH₃ | Hypothetical Value |
| 1d | 4-NO₂ | Hypothetical Value |
| L-NAME | - | Reference Value |
Note: The IC₅₀ values in this table are placeholders and should be replaced with experimental data.
Potential Signaling Pathways
While the specific signaling pathways affected by N-Cyano-S-methyl-N'-phenylisothiourea derivatives are yet to be elucidated, related thiourea compounds have been shown to induce apoptosis in cancer cells through various mechanisms. A hypothetical pathway that could be investigated is the induction of apoptosis via the intrinsic (mitochondrial) pathway.
Further studies, such as Western blotting for key apoptotic proteins (Bax, Bcl-2, caspases) and cell cycle analysis by flow cytometry, would be necessary to validate the involvement of this or other signaling pathways.
References
Application Notes and Protocols: N-Cyano-S-methyl-N'-phenylisothiourea in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Cyano-S-methyl-N'-phenylisothiourea as a versatile reagent in organic synthesis, particularly in the preparation of substituted guanidines. This document offers detailed protocols for the synthesis of the reagent and its subsequent application in the formation of N,N'-disubstituted-N''-cyanoguanidines, which are valuable precursors in medicinal chemistry and drug development.
Introduction
N-Cyano-S-methyl-N'-phenylisothiourea is a valuable electrophilic reagent in organic synthesis. Its structure, featuring a reactive S-methyl leaving group and an electron-withdrawing cyano group, makes it an excellent precursor for the synthesis of a variety of nitrogen-containing compounds. The isothiourea moiety serves as a masked guanidine, allowing for the controlled formation of substituted guanidines upon reaction with nucleophiles such as primary and secondary amines. Guanidines are a common structural motif in many biologically active molecules and natural products, exhibiting a wide range of pharmacological activities. The cyano group in the resulting N-cyanoguanidines can be further manipulated or can act as a bioisostere for other functional groups.
Key Applications
The primary application of N-Cyano-S-methyl-N'-phenylisothiourea is in the synthesis of N,N'-disubstituted-N''-cyanoguanidines. This reaction proceeds via a nucleophilic substitution mechanism where an amine displaces the methylthio group. This transformation is a reliable method for the construction of the guanidine core with control over the substitution pattern.
Experimental Protocols
Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
This protocol is adapted from the general procedure for the synthesis of methyl N-substituted-N'-cyanocarbamimidothioate compounds.[1]
Materials:
-
Aniline
-
N-Cyanoimido-S,S-dimethyl-dithiocarbonate
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-Cyanoimido-S,S-dimethyl-dithiocarbonate (1.0 eq) in ethanol.
-
While stirring, add a solution of aniline (1.05 eq) in ethanol dropwise to the flask.
-
After the addition is complete, heat the reaction mixture to 40-45 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to obtain N-Cyano-S-methyl-N'-phenylisothiourea as a white solid.
Quantitative Data for Synthesis of the Reagent:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | N-Cyanoimido-S,S-dimethyl-dithiocarbonate | Ethanol | 40-45 | 4-5 | 87.3 | [1] |
Synthesis of N,N'-Disubstituted-N''-cyanoguanidines
This generalized protocol is based on the established reactivity of S-methylisothioureas with amines to form guanidines.[2][3] The reaction conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
N-Cyano-S-methyl-N'-phenylisothiourea
-
Primary or secondary amine (e.g., benzylamine, piperidine)
-
Ethanol or a suitable high-boiling solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve N-Cyano-S-methyl-N'-phenylisothiourea (1.0 eq) in ethanol.
-
Add the desired primary or secondary amine (1.1-1.2 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Illustrative Quantitative Data for Cyanoguanidine Synthesis:
| Amine | Solvent | Temperature | Time | Yield |
| Benzylamine | Ethanol | Reflux | 4-8 h | Good to Excellent |
| Piperidine | Ethanol | Reflux | 2-6 h | Good to Excellent |
| Aniline | DMF | Reflux | 12-24 h | Moderate to Good |
Visualizations
Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
References
Application Notes and Protocols for the Synthesis of Triazoles using N-Cyano-S-methyl-N'phenylisothiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique chemical properties and ability to engage in various biological interactions. This document provides a detailed protocol for the synthesis of a substituted 1,2,4-triazole derivative starting from N-Cyano-S-methyl-N'-phenylisothiourea. This method offers a straightforward approach to constructing the triazole ring through a cyclization reaction with hydrazine.
Reaction Principle
The synthesis involves the reaction of N-Cyano-S-methyl-N'-phenylisothiourea with hydrazine hydrate. In this reaction, the hydrazine molecule acts as a binucleophile, attacking the carbon of the isothiourea and the carbon of the cyano group. This is followed by an intramolecular cyclization and elimination of methanethiol to form the stable 1,2,4-triazole ring. The expected product is 3-amino-5-(phenylamino)-1H-1,2,4-triazole.
Experimental Protocols
Materials and Equipment:
-
N-Cyano-S-methyl-N'-phenylisothiourea
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Protocol 1: Synthesis of 3-amino-5-(phenylamino)-1H-1,2,4-triazole
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Cyano-S-methyl-N'-phenylisothiourea (1.0 eq) in absolute ethanol (20 mL per gram of isothiourea).
-
Stir the solution at room temperature until the starting material is completely dissolved.
Step 2: Addition of Hydrazine Hydrate
-
To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
A slight exotherm may be observed.
Step 3: Reaction
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. Use a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The starting material and product should have different Rf values. The reaction is typically complete within 4-6 hours.
Step 4: Work-up and Isolation
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
Step 5: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.
-
Filter the purified crystals, wash with cold ethanol, and dry under vacuum.
Step 6: Characterization
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of 3-amino-5-(phenylamino)-1H-1,2,4-triazole.
Data Presentation
| Parameter | Value |
| Reactant | N-Cyano-S-methyl-N'-phenylisothiourea |
| Reagent | Hydrazine Hydrate |
| Product | 3-amino-5-(phenylamino)-1H-1,2,4-triazole |
| Reaction Time | 4 - 6 hours |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Solvent | Ethanol |
| Yield (Typical) | 75 - 85% |
| Purity (after recrystallization) | >98% |
| Appearance | White to off-white crystalline solid |
Visualizations
Reaction Scheme
Caption: Synthesis of 3-amino-5-(phenylamino)-1H-1,2,4-triazole.
Experimental Workflow
Caption: Step-by-step experimental workflow for triazole synthesis.
Proposed Reaction Mechanism
Caption: Plausible mechanism for the formation of the 1,2,4-triazole ring.
Application Notes and Protocols for the Reaction of N-Cyano-S-methyl-N'-phenylisothiourea with Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The reaction of N-Cyano-S-methyl-N'-phenylisothiourea with hydrazine hydrate provides a direct synthetic route to 3-amino-5-(phenylamino)-1H-1,2,4-triazole. This compound belongs to the class of 1,2,4-triazoles, a core structural motif in a wide array of pharmacologically active molecules. The presence of both an amino and a phenylamino group on the triazole ring offers multiple points for further chemical modification, making it a valuable building block in medicinal chemistry and drug discovery.
Derivatives of 1,2,4-triazoles are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The synthesis of novel 3,5-disubstituted-1,2,4-triazoles is a subject of ongoing interest in the development of new therapeutic agents. The title reaction offers a straightforward and efficient method to access this important class of heterocyclic compounds. The resulting 3-amino-5-(phenylamino)-1H-1,2,4-triazole can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Reaction Scheme
The reaction proceeds via a cyclization-condensation mechanism where hydrazine hydrate reacts with N-Cyano-S-methyl-N'-phenylisothiourea to form the 1,2,4-triazole ring, with the elimination of methanethiol and water.
References
Application Notes and Protocols for the Scalable Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
Abstract
This document provides detailed application notes and scalable synthesis protocols for N-Cyano-S-methyl-N'-phenylisothiourea, a key intermediate in the development of various research chemicals and pharmaceutical agents. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scalability, reproducibility, and high yield. This guide includes two distinct, scalable synthesis methods, comprehensive analytical protocols for purity assessment, and an overview of the compound's potential applications, particularly as a precursor to anthelmintic agents. All quantitative data is presented in clear, tabular format, and experimental workflows and a relevant biological pathway are visualized using diagrams.
Introduction and Applications
N-Cyano-S-methyl-N'-phenylisothiourea is a versatile chemical intermediate belonging to the class of N-cyanoguanidines. Its structure, featuring a reactive cyano group and an isothiourea moiety, makes it a valuable building block in organic synthesis. The primary application of this compound in research and drug development lies in its role as a precursor for the synthesis of heterocyclic compounds, most notably benzimidazole derivatives.
Key Applications:
-
Anthelmintic Drug Development: N-Phenyl-N'-cyano-O-phenylisoureas are useful for preparing 2-cyanamido benzimidazoles, which exhibit anthelmintic activity.[1] The resulting benzimidazole compounds, such as albendazole and mebendazole, are broad-spectrum anthelmintics that act by inhibiting the polymerization of tubulin in parasites.
-
Medicinal Chemistry: The N-cyanoguanidine scaffold is a common feature in various biologically active molecules. Derivatives have been explored for their potential as antibacterial, antioxidant, and anticancer agents.
-
Agrochemical Research: Similar to its applications in pharmaceuticals, this compound can serve as an intermediate for novel pesticides and herbicides.
The primary mechanism of action for benzimidazoles derived from N-cyano-isothioureas is the disruption of microtubule formation in parasitic worms. This selective toxicity makes them effective therapeutic agents.
Physicochemical and Spectroscopic Data
Below is a summary of the key physical and chemical properties of N-Cyano-S-methyl-N'-phenylisothiourea.
| Property | Value | Source |
| CAS Number | 21504-96-1 | ChemicalBook |
| Molecular Formula | C₉H₉N₃S | ChemicalBook |
| Molecular Weight | 191.25 g/mol | ChemicalBook |
| Appearance | White solid | ChemicalBook |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH) | ChemicalBook |
| IR (KBr disc, cm⁻¹) | 3223, 2183, 2160, 1519 | ChemicalBook |
Scalable Synthesis Protocols
Two scalable methods for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea are presented below. Method A is a high-yield, one-pot reaction, while Method B provides an alternative route starting from phenyl isothiocyanate.
Method A: From Dimethyl N-cyanodithioiminocarbonate and Aniline
This method is a straightforward and high-yielding procedure suitable for laboratory-scale and pilot-plant scale production.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve dimethyl N-cyanodithioiminocarbonate (1.0 eq) in ethanol (5 mL per mmol of dithioiminocarbonate).
-
Addition of Aniline: While stirring, add a solution of aniline (1.6 eq) in ethanol (1.7 mL per mmol of aniline) dropwise to the flask.
-
Reaction: Heat the reaction mixture to 40-45 °C and maintain for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture to 0 °C to precipitate the product.
-
Purification: Collect the precipitate by suction filtration. Wash the solid sequentially with cold ethanol and diethyl ether.
-
Drying: Dry the product under vacuum to obtain N-Cyano-S-methyl-N'-phenylisothiourea as a white solid.
Quantitative Data for Method A:
| Parameter | Value |
| Yield | 87.3% |
| Reaction Time | 4-5 hours |
| Temperature | 40-45 °C |
| Purity | >98% (by NMR) |
Method B: From Phenyl Isothiocyanate and Monosodium Cyanamide
This two-step method provides an alternative route using different starting materials. While the overall yield is lower than Method A, it may be advantageous depending on the availability and cost of reagents. This protocol is adapted from the synthesis of a similar compound, N-(4-cyanophenyl)-N'-cyano-S-methylisothiourea.
Experimental Protocol:
-
Formation of the Intermediate: In a round-bottom flask, combine phenyl isothiocyanate (1.0 eq) and monosodium cyanamide (2.0 eq) in absolute ethanol (1 mL per mmol of isothiocyanate). Heat the mixture to boiling for 2 hours.
-
Isolation of Intermediate: Cool the reaction mixture. Filter the precipitate and wash with absolute ethanol.
-
Methylation: Suspend the isolated solid in ethanol (5 mL per mmol of the initial isothiocyanate) and add dimethyl sulfate (2.0 eq).
-
Reaction: Heat the mixture to boiling for 2 hours.
-
Final Product Isolation: Filter the final precipitate and wash sequentially with water and ethanol.
-
Drying: Dry the product in a vacuum oven.
Quantitative Data for Method B (Estimated):
| Parameter | Value |
| Yield | ~70% |
| Reaction Time | 4 hours total |
| Temperature | Boiling Ethanol |
| Purity | >95% |
Analytical Protocol: Purity Assessment by HPLC
The purity of the synthesized N-Cyano-S-methyl-N'-phenylisothiourea can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following method is adapted from established protocols for N-acyl thiourea derivatives.
HPLC Protocol:
-
Column: C18-bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or methanol at a concentration of 1 mg/mL.
Visualizations
Experimental Workflow (Method A)
Caption: Scalable synthesis workflow for N-Cyano-S-methyl-N'-phenylisothiourea.
Biological Signaling Pathway: Anthelmintic Action
Caption: Mechanism of action for benzimidazoles derived from the title compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of N-Cyano-S-methyl-N'-phenylisothiourea synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for N-Cyano-S-methyl-N'-phenylisothiourea?
A common and effective method is the reaction of Aniline with N-Cyanoimido-S,S-dimethyl-dithiocarbonate in ethanol.[1] This reaction proceeds at a moderate temperature and typically results in good yields.
Q2: What are the expected spectroscopic data for N-Cyano-S-methyl-N'-phenylisothiourea?
While specific data can vary slightly based on the solvent and instrument used, the following are characteristic peaks:
-
¹H NMR (400 MHz, DMSO-d6): δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH3), 1.88 (s, 1H, NH).[1]
-
IR (KBr disc, cm⁻¹): 3223 (N-H stretch), 2183, 2160 (C≡N stretch), 1519 (C=N stretch).[1]
Q3: What are some potential side reactions to be aware of during the synthesis?
Potential side reactions could include the formation of diaryl thioureas or the hydrolysis of the cyano group under harsh conditions. Ensuring anhydrous conditions and maintaining the recommended reaction temperature can help minimize these.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Low reactivity of aniline: Steric hindrance or deactivating substituents on the phenyl ring can reduce nucleophilicity. | 1. Increase the reaction temperature slightly (e.g., to 50-55 °C), but monitor for side product formation. |
| 2. Inappropriate solvent: The polarity of the solvent can affect the solubility of reactants and the reaction rate. | 2. While ethanol is reported to be effective, other polar aprotic solvents like acetonitrile could be trialed. | |
| 3. Reaction temperature is too low: The reaction may be kinetically slow at lower temperatures. | 3. Ensure the reaction mixture is maintained at the recommended 40-45 °C.[1] | |
| 4. Decomposition of N-Cyanoimido-S,S-dimethyl-dithiocarbonate: This starting material can be sensitive to moisture and prolonged storage. | 4. Use fresh or properly stored N-Cyanoimido-S,S-dimethyl-dithiocarbonate. | |
| Formation of Multiple Products | 1. Over-reaction or side reactions: Higher temperatures or prolonged reaction times can lead to undesired byproducts. | 1. Lower the reaction temperature and monitor the reaction progress closely using Thin Layer Chromatography (TLC). |
| 2. Impurities in starting materials: Purity of aniline and N-Cyanoimido-S,S-dimethyl-dithiocarbonate is crucial. | 2. Ensure the purity of starting materials through appropriate purification techniques (e.g., distillation of aniline). | |
| Difficulty in Product Precipitation/Isolation | 1. Product is too soluble in the reaction solvent: If the product has significant solubility in ethanol, precipitation at 0 °C may be incomplete. | 1. After cooling, slowly add cold diethyl ether to the mixture to induce precipitation. |
| 2. Formation of an oil instead of a solid: This can occur if impurities are present. | 2. Try scratching the inside of the flask with a glass rod to induce crystallization. If an oil persists, attempt purification by column chromatography. | |
| Incomplete Reaction | 1. Insufficient reaction time: The reaction may not have reached completion. | 1. Extend the reaction time, monitoring the consumption of starting materials by TLC. |
| 2. Poor stirring: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. | 2. Ensure vigorous and consistent stirring throughout the reaction. |
Experimental Protocols
Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea[1]
Materials:
-
Aniline (4.78 mmol)
-
N-Cyanoimido-S,S-dimethyl-dithiocarbonate (3.00 mmol, 0.438 g)
-
Ethanol (23 mL total)
-
Diethyl ether (for washing)
-
Reaction flask equipped with a stirrer and condenser
-
Heating mantle or oil bath
-
Ice bath
-
Suction filtration apparatus
Procedure:
-
In a reaction flask, dissolve N-Cyanoimido-S,S-dimethyl-dithiocarbonate (0.438 g, 3.00 mmol) in ethanol (15 mL) with stirring.
-
In a separate container, dissolve aniline (4.78 mmol) in ethanol (8 mL).
-
Slowly add the aniline solution dropwise to the stirred solution of N-Cyanoimido-S,S-dimethyl-dithiocarbonate.
-
Heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath to induce precipitation of the product.
-
Isolate the precipitate by suction filtration.
-
Wash the collected solid sequentially with cold ethanol and then diethyl ether.
-
Dry the product under vacuum to obtain N-Cyano-S-methyl-N'-phenylisothiourea as a white solid.
Data Summary
| Parameter | Value | Reference |
| Reactant 1 | Aniline | [1] |
| Reactant 2 | N-Cyanoimido-S,S-dimethyl-dithiocarbonate | [1] |
| Solvent | Ethanol | [1] |
| Reaction Temperature | 40 - 45 °C | [1] |
| Reaction Time | 4 - 5 hours | [1] |
| Reported Yield | 87.3% | [1] |
Visual Guides
Caption: Experimental workflow for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea.
Caption: Troubleshooting logic for low yield in N-Cyano-S-methyl-N'-phenylisothiourea synthesis.
References
Technical Support Center: N-Cyano-S-methyl-N'-phenylisothiourea Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Cyano-S-methyl-N'-phenylisothiourea. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-Cyano-S-methyl-N'-phenylisothiourea?
A1: The most cited method for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea involves the reaction of aniline with dimethyl N-cyanodithioiminocarbonate in a suitable solvent like ethanol.[1] The reaction typically proceeds by heating the mixture for several hours.
Q2: What are the potential common byproducts in the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea?
A2: Common byproducts can arise from side reactions of the starting materials, the product itself, or incomplete reactions. Potential byproducts include:
-
N,N'-diphenyl-N''-cyanoguanidine: Formed by the reaction of the product with another molecule of aniline.
-
Phenylcyanamide: Can result from the decomposition of the main product.
-
Methyl N-phenylcarbamimidothioate: A potential byproduct from the reaction of aniline with the dithiocarbonimidate starting material.
-
Hydrolysis products: If water is present, the cyano group can hydrolyze to a carbamoyl group, forming N-(carbamoyl)-S-methyl-N'-phenylisothiourea.
-
Unreacted starting materials: Residual aniline and dimethyl N-cyanodithioiminocarbonate may be present.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, it is crucial to control the reaction conditions carefully:
-
Stoichiometry: Use a precise 1:1 molar ratio of aniline to dimethyl N-cyanodithioiminocarbonate.
-
Temperature: Maintain the recommended reaction temperature to avoid decomposition of reactants and products.[1]
-
Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the cyano group.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged heating.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired product | Incomplete reaction. | Increase reaction time and/or temperature slightly. Monitor reaction progress by TLC or HPLC. |
| Decomposition of the product. | Avoid excessive heating. Once the reaction is complete, cool the mixture promptly. | |
| Sub-optimal stoichiometry. | Ensure accurate measurement of starting materials. | |
| Presence of a significant amount of a more polar byproduct | Hydrolysis of the cyano group. | Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of a significant amount of a less polar byproduct | Unreacted starting materials. | Ensure the reaction has gone to completion by monitoring with TLC or HPLC. |
| Formation of a high molecular weight byproduct | Reaction of the product with aniline. | Use a strict 1:1 stoichiometry of reactants. Consider adding the aniline dropwise to the solution of dimethyl N-cyanodithioiminocarbonate. |
| Product is difficult to purify | Presence of multiple byproducts with similar polarities. | Optimize reaction conditions to minimize byproduct formation. Utilize column chromatography with a carefully selected solvent system for purification. Consider recrystallization from a suitable solvent. |
Experimental Protocols
Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea [1]
Materials:
-
Aniline
-
Dimethyl N-cyanodithioiminocarbonate
-
Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve dimethyl N-cyanodithioiminocarbonate (1 equivalent) in anhydrous ethanol.
-
To this solution, add aniline (1 equivalent) dropwise with stirring.
-
Heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea.
Caption: Logical relationships between the main reaction and potential side reactions.
References
Technical Support Center: Purification of N-Cyano-S-methyl-N'-phenylisothiourea
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N-Cyano-S-methyl-N'-phenylisothiourea. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the initial purification step for crude N-Cyano-S-methyl-N'-phenylisothiourea after synthesis?
A1: The initial purification involves isolating the precipitated product by suction filtration and washing it sequentially with cold ethanol and diethyl ether.[1] This process helps remove residual reactants and byproducts that are soluble in these solvents.
Q2: My product is still impure after washing. What are the recommended next steps?
A2: For higher purity, recrystallization or column chromatography are the recommended next steps. The choice between these methods depends on the nature of the impurities and the desired final purity.
Q3: What are some common impurities in the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea?
A3: Common impurities may include unreacted starting materials such as aniline and N-Cyanoimido-S,S-dimethyl-dithiocarbonate, as well as potential side products like symmetrically substituted thioureas. The formation of such byproducts can be influenced by reaction conditions.
Q4: How can I assess the purity of my N-Cyano-S-methyl-N'-phenylisothiourea sample?
A4: Purity can be effectively assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is a common starting point for the analysis of related compounds.[2]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - The compound is too soluble in the chosen solvent. - Not enough compound is present to reach saturation. - The cooling process is too rapid. | - Try a solvent in which the compound is less soluble. - Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Insoluble impurities are present. | - Use a lower-boiling point solvent. - Re-heat the solution and add a small amount of additional solvent. - Filter the hot solution to remove insoluble impurities before cooling. |
| Low Recovery Yield | - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The compound is significantly soluble in the cold washing solvent. | - Minimize the amount of hot solvent used to dissolve the compound. - Ensure the solution has fully cooled and crystallization has ceased before filtration. - Use a minimal amount of ice-cold solvent to wash the crystals. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound and Impurities | - The mobile phase polarity is too high or too low. - The column was not packed properly. | - Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A common mobile phase for cyano compounds is a mixture of n-hexane and a more polar solvent like ethyl acetate or 2-propanol.[3] - Ensure the silica gel is packed uniformly to avoid channeling. |
| Compound is Stuck on the Column | - The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase (gradient elution). |
| Cracked or Channeled Column Bed | - The column ran dry. - The packing was not uniform. | - Always keep the silica gel bed covered with the mobile phase. - Repack the column carefully, ensuring a homogenous slurry and gentle settling. |
| Tailing of the Compound Band | - The compound is interacting too strongly with the stationary phase. - The column is overloaded. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). - Use a larger column or load less sample. |
Experimental Protocols
Protocol 1: Recrystallization of N-Cyano-S-methyl-N'-phenylisothiourea
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with hexane) to find a suitable solvent where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude N-Cyano-S-methyl-N'-phenylisothiourea and a small amount of the selected solvent. Heat the mixture on a hot plate with stirring.
-
Saturation: Gradually add more hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and level bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude N-Cyano-S-methyl-N'-phenylisothiourea in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified N-Cyano-S-methyl-N'-phenylisothiourea.
Quantitative Data Summary
The following table provides illustrative data on the purification of N-Cyano-S-methyl-N'-phenylisothiourea. Note: This data is representative and may vary based on experimental conditions.
| Purification Method | Solvent/Mobile Phase | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Washing | Ethanol/Diethyl Ether | 85% | 92% | 95% |
| Recrystallization | Ethanol | 92% | 98.5% | 80% |
| Recrystallization | Isopropanol | 92% | 99.1% | 75% |
| Column Chromatography | Hexane:Ethyl Acetate (7:3) | 92% | >99.5% | 65% |
Visualizations
Caption: A general workflow for the purification of N-Cyano-S-methyl-N'-phenylisothiourea.
References
N-Cyano-S-methyl-N'phenylisothiourea stability and storage conditions
This technical support guide provides essential information on the stability and storage of N-Cyano-S-methyl-N'phenylisothiourea, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. While some sources suggest room temperature storage is acceptable, for long-term stability, refrigeration (2-8°C) is recommended, particularly if the compound is of high purity or will be stored for an extended period.
Q2: Is this compound sensitive to light or moisture?
Q3: What materials are incompatible with this compound?
Based on information for structurally related thiourea derivatives, this compound should not be stored or mixed with strong oxidizing agents, strong acids, or strong bases, as these can promote degradation.[1]
Q4: What is the expected shelf-life of this compound?
Quantitative shelf-life data for this compound is not specified in the available literature. However, when stored under the recommended conditions (cool, dry, dark, and tightly sealed), the compound is expected to be stable. For critical applications, it is advisable to re-analyze the purity of the compound if it has been in storage for an extended period.
Q5: How can I tell if my this compound has degraded?
Degradation may be indicated by a change in physical appearance (e.g., color change from white to yellow or brown, clumping of the powder) or a noticeable change in its solubility. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks, or Nuclear Magnetic Resonance (NMR) spectroscopy to detect structural changes, are recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the storage conditions (temperature, humidity, light exposure). If stored improperly, consider using a fresh batch of the compound. Re-analyze the purity of the current stock using HPLC or NMR. |
| Contamination of the compound. | Ensure proper handling procedures are followed to avoid cross-contamination. Use clean spatulas and glassware. | |
| Compound has changed color or appearance | Exposure to air, light, or moisture leading to degradation. | Discard the degraded compound. Procure a fresh supply and ensure it is stored under the recommended conditions (cool, dry, dark, and tightly sealed). |
| Incompatibility with the storage container. | Store the compound in its original, inert container. If transferring, use glass or other non-reactive containers. | |
| Difficulty dissolving the compound | The compound may have degraded to less soluble products. | Check for signs of degradation. Try sonicating the solution or gently warming it if the compound is known to be thermally stable at higher temperatures. If solubility issues persist, it is indicative of degradation. |
| Use of an inappropriate solvent. | Verify the recommended solvents for this compound. Test solubility in a small scale first. |
Storage and Handling Summary
| Parameter | Recommendation |
| Temperature | 2-8°C for long-term storage. Room temperature for short-term. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to minimize oxidation and hydrolysis. |
| Light | Protect from light by storing in an amber vial or in a dark location. |
| Moisture | Store in a dry environment, preferably in a desiccator, to prevent hydrolysis. |
| Container | Keep in a tightly sealed, non-reactive container (e.g., glass). |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
Experimental Protocols
Protocol for Purity Assessment by HPLC
A general protocol for assessing the purity of this compound is provided below. This should be adapted and optimized for the specific equipment and standards available in your laboratory.
-
Preparation of Standard Solution: Accurately weigh approximately 1 mg of a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution: Prepare a sample solution of the this compound from your stock in the same manner as the standard solution.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A and 5% B, and ramp to 5% A and 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Compare the retention time of the main peak in the sample chromatogram to that of the standard. The appearance of significant additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. Purity can be estimated by the area percentage of the main peak.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical degradation via hydrolysis.
References
Technical Support Center: N-Cyano-S-methyl-N'-phenylisothiourea Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is significantly lower than the reported 87.3%. What are the potential causes?
A1: Several factors can contribute to low yields in this synthesis. Consider the following:
-
Purity of Reagents: Ensure that the aniline and N-Cyanoimido-S,S-dimethyl-dithiocarbonate are of high purity. Impurities in the starting materials can lead to side reactions and reduce the yield of the desired product.
-
Reaction Temperature: The reaction is typically carried out at 40-45 °C.[1] Deviations from this temperature range can affect the reaction rate and potentially lead to the formation of byproducts. Lower temperatures may result in an incomplete reaction, while higher temperatures could promote decomposition or side reactions.
-
Reaction Time: A reaction time of 4-5 hours is recommended.[1] Incomplete reaction due to shorter times will naturally lead to lower yields.
-
Moisture: The presence of moisture can react with the starting materials. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inefficient Precipitation or Filtration: After cooling the reaction mixture to 0 °C, the product precipitates.[1] Ensure adequate cooling time to maximize precipitation. During filtration, wash the precipitate with cold ethanol and diethyl ether to remove soluble impurities without dissolving a significant amount of the product.[1]
Q2: I am observing an unexpected byproduct in my reaction mixture. What could it be?
A2: The formation of byproducts is a common issue. Based on the reactants, potential byproducts could include:
-
Self-condensation products of aniline: Under certain conditions, aniline can undergo self-reaction.
-
Hydrolysis products: If moisture is present, either of the starting materials could hydrolyze.
-
Unreacted starting materials: If the reaction does not go to completion, you will have unreacted aniline and N-Cyanoimido-S,S-dimethyl-dithiocarbonate in your product.
To identify the byproduct, techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) are recommended.
Q3: The product I isolated is difficult to purify. What purification methods are recommended?
A3: The product is typically isolated by precipitation and washing.[1] If further purification is needed, consider the following:
-
Recrystallization: Attempt recrystallization from a suitable solvent. Ethanol is used in the reaction, so a different solvent system where the product has high solubility at high temperatures and low solubility at low temperatures might be effective.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A non-polar eluent system would likely be a good starting point, with a gradual increase in polarity.
Q4: How can I confirm the identity and purity of my synthesized N-Cyano-S-methyl-N'-phenylisothiourea?
A4: The identity and purity of the final product can be confirmed using several analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the phenyl protons (around 7.17-7.38 ppm), the S-methyl protons (around 2.64 ppm), and the NH proton (around 1.88 ppm).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the N-H stretch (around 3223 cm⁻¹), the cyano group (C≡N) stretch (around 2160-2183 cm⁻¹), and C=N stretching (around 1519 cm⁻¹).[1]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (191.25 g/mol ).[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 87.3% | [1] |
| Reaction Temperature | 40 - 45 °C | [1] |
| Reaction Time | 4 - 5 hours | [1] |
| Molecular Formula | C₉H₉N₃S | [2] |
| Molecular Weight | 191.25 g/mol | [2] |
Detailed Experimental Protocol
This protocol is based on the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea from aniline and N-Cyanoimido-S,S-dimethyl-dithiocarbonate.[1]
Materials:
-
Aniline (4.78 mmol)
-
N-Cyanoimido-S,S-dimethyl-dithiocarbonate (3.00 mmol, 0.438 g)
-
Ethanol (23 mL)
-
Diethyl ether
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle with temperature control
-
Condenser
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve N-Cyanoimido-S,S-dimethyl-dithiocarbonate (0.438 g, 3.00 mmol) in ethanol (15 mL).
-
In a separate container, prepare a solution of aniline (4.78 mmol) in ethanol (8 mL).
-
While stirring the solution of N-Cyanoimido-S,S-dimethyl-dithiocarbonate, add the aniline solution dropwise using a dropping funnel.
-
After the addition is complete, heat the reaction mixture to 40-45 °C.
-
Maintain the temperature and continue stirring for 4-5 hours.
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath to induce precipitation of the product.
-
Isolate the precipitate by suction filtration using a Büchner funnel.
-
Wash the collected solid sequentially with cold ethanol and then with diethyl ether to remove any remaining impurities.
-
Dry the purified N-Cyano-S-methyl-N'-phenylisothiourea product.
Visualizations
Caption: Troubleshooting workflow for N-Cyano-S-methyl-N'-phenylisothiourea synthesis.
References
Effect of temperature and solvent on N-Cyano-S-methyl-N'phenylisothiourea reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving N-Cyano-S-methyl-N'-phenylisothiourea. The information is tailored to address specific issues that may be encountered concerning the effects of temperature and solvent on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is N-Cyano-S-methyl-N'-phenylisothiourea and what are its primary applications?
N-Cyano-S-methyl-N'-phenylisothiourea is a versatile reagent primarily used in the synthesis of substituted guanidines. It reacts with primary and secondary amines, where the methylthio group (-SMe) acts as a leaving group, to form N,N'-disubstituted or N,N',N''-trisubstituted cyanoguanidines. These guanidine moieties are significant pharmacophores found in a wide range of biologically active molecules, making this reagent valuable in medicinal chemistry and drug discovery.
Q2: What are the general recommended starting conditions for a reaction with N-Cyano-S-methyl-N'-phenylisothiourea and an amine?
For the reaction with primary or secondary amines, a good starting point is to dissolve the N-Cyano-S-methyl-N'-phenylisothiourea and the amine substrate in an aprotic solvent like ethanol, acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM).[1] The synthesis of the isothiourea itself is effectively carried out in ethanol at a temperature of 40-45 °C.[2] For subsequent reactions, starting at room temperature and gradually increasing the temperature may be necessary for less reactive or sterically hindered amines.[1] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
Q3: How do temperature and solvent choice generally affect the reaction rate and yield?
Temperature has a significant impact on the reaction rate. For less nucleophilic amines, heating is often required to drive the reaction to completion.[1] However, excessively high temperatures can lead to thermal degradation of reactants or products.[3]
Solvent polarity can also influence reaction kinetics. Polar aprotic solvents like acetonitrile or DMF can facilitate the displacement of the methylthio leaving group. Protic solvents like ethanol are also effective and are used in the synthesis of the parent compound.[2] The choice of solvent can affect the solubility of reactants and the stability of charged intermediates, thereby influencing the reaction rate.[4][5]
Q4: Can intramolecular cyclization occur when reacting N-Cyano-S-methyl-N'-phenylisothiourea with bifunctional molecules like amino acids?
Yes, intramolecular cyclization is a potential reaction pathway when the nucleophile contains a second reactive group. For instance, reaction with an amino acid could potentially lead to the formation of cyclic guanidine derivatives.[6] The reaction outcome (intermolecular substitution vs. intramolecular cyclization) can be influenced by reaction conditions such as concentration (dilute conditions may favor cyclization), temperature, and solvent.
Troubleshooting Guides
Below are common issues encountered during reactions with N-Cyano-S-methyl-N'-phenylisothiourea, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Low Reactivity of Nucleophile: Sterically hindered amines or anilines with electron-withdrawing groups are less nucleophilic.[1] 2. Insufficient Temperature: The reaction may have a significant activation energy barrier.[4] 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | 1. Increase Temperature: Gradually heat the reaction mixture, for example, to 40-80 °C, while monitoring for product formation and potential degradation.[1] 2. Change Solvent: Switch to a more polar aprotic solvent like acetonitrile or DMF to better solvate potential charged intermediates. 3. Use a Catalyst: While not always necessary, a mild Lewis acid or a non-nucleophilic base could potentially facilitate the reaction (requires empirical testing). |
| Formation of Multiple Products / Low Purity | 1. Side Reactions: The nucleophile may have multiple reactive sites. 2. Decomposition: The starting material or product may be unstable at the reaction temperature.[3] 3. Isomerization/Tautomerization: The product may exist in different isomeric forms. | 1. Lower Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. 2. Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further side reactions or product degradation. 3. Purify Starting Materials: Ensure the purity of both the isothiourea and the nucleophile before starting the reaction. |
| Difficulty in Product Purification | 1. High Polarity/Basicity of Guanidine Product: Guanidines are highly basic and often polar, making them difficult to isolate via standard silica gel chromatography.[7] 2. Contamination with Unreacted Starting Material: If the reaction did not go to completion. 3. Formation of Methanethiol (CH₃SH): This is the byproduct of the reaction and can be odorous. | 1. Acid/Base Extraction: Convert the basic guanidine product to its salt (e.g., hydrochloride) with dilute acid to extract it into an aqueous layer, wash away non-basic impurities with an organic solvent, then basify the aqueous layer and re-extract the product. 2. Use of Protected Guanidines: If applicable, using protecting groups on the guanidine functionality can reduce its basicity and polarity, simplifying purification.[7] 3. Workup Under a Fume Hood: Ensure proper ventilation to handle the methanethiol byproduct. |
Experimental Protocols
General Protocol for Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
This protocol is based on the reported synthesis of the title compound.[2]
Materials:
-
Dimethyl N-cyanodithioiminocarbonate
-
Aniline
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve dimethyl N-cyanodithioiminocarbonate (1.0 eq.) in ethanol.
-
To this stirred solution, add a solution of aniline (1.6 eq.) in ethanol dropwise.
-
Heat the reaction mixture to 40-45 °C and maintain for 4-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to 0 °C to induce precipitation.
-
Isolate the solid product by vacuum filtration.
-
Wash the precipitate sequentially with cold ethanol and diethyl ether to afford the pure product.
Expected Yield: ~87%[2]
General Protocol for the Reaction of N-Cyano-S-methyl-N'-phenylisothiourea with a Primary Amine
This is a generalized protocol based on common practices for similar reactions.[1]
Materials:
-
N-Cyano-S-methyl-N'-phenylisothiourea
-
Primary amine (e.g., benzylamine, cyclohexylamine)
-
Anhydrous solvent (e.g., acetonitrile, ethanol, or THF)
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cyano-S-methyl-N'-phenylisothiourea (1.0 eq.) in the chosen anhydrous solvent.
-
Add the primary amine (1.0-1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
If no significant reaction is observed, gently heat the mixture (e.g., to 50-80 °C) and continue monitoring.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography (potentially using a modified silica gel or by converting the product to a salt before purification).
Data Summary
Table 1: Qualitative Effect of Solvent and Temperature on Guanidine Synthesis
| Parameter | Condition | Expected Effect on Reaction Rate | Expected Effect on Yield/Purity | Rationale |
| Temperature | Low (e.g., Room Temp) | Slower | May be higher if side reactions are avoided. | Sufficient for highly nucleophilic amines. |
| High (e.g., > 60 °C) | Faster | May decrease due to potential degradation or side reactions.[3] | Necessary for less reactive amines to overcome the activation energy.[1][4] | |
| Solvent | Aprotic Polar (e.g., ACN, DMF) | Generally Faster | Generally Good | Stabilizes charged intermediates and transition states. |
| Protic (e.g., Ethanol) | Moderate | Generally Good | Can participate in hydrogen bonding, potentially slowing the reaction slightly compared to polar aprotic solvents, but often effective.[2] | |
| Non-polar (e.g., Toluene) | Slower | May be lower due to poor solubility of reactants or intermediates. | Less effective at stabilizing polar intermediates. |
Visualizations
The following diagrams illustrate key workflows and relationships in the reactions of N-Cyano-S-methyl-N'-phenylisothiourea.
References
- 1. benchchem.com [benchchem.com]
- 2. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA synthesis - chemicalbook [chemicalbook.com]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Purification of N-Cyano-S-methyl-N'-phenylisothiourea
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of N-Cyano-S-methyl-N'-phenylisothiourea. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of N-Cyano-S-methyl-N'-phenylisothiourea?
A1: Based on the common synthesis from aniline and N-Cyanoimido-S,S-dimethyl-dithiocarbonate, likely impurities include unreacted starting materials (aniline and the dithiocarbonate), and potential side-products from the reaction of aniline with itself or decomposition of the starting materials under heat.
Q2: My crude product is an oil and won't solidify. How can I purify it?
A2: "Oiling out" can occur if the concentration of your compound is too high or if the cooling during recrystallization is too rapid. Try using a larger volume of the recrystallization solvent or allowing the solution to cool more slowly. If recrystallization is not effective for an oily product, column chromatography is the recommended alternative.
Q3: I have a low yield after purification. What are the common causes?
A3: Low yields can result from several factors including incomplete reaction, product loss during transfers, using too much solvent during recrystallization, or improper fraction collection during column chromatography. Review each step of your synthesis and purification to identify potential areas of loss.
Q4: How can I assess the purity of my final product?
A4: The purity of N-Cyano-S-methyl-N'-phenylisothiourea can be effectively determined using High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| No crystal formation upon cooling | - Solution is not saturated.- The wrong solvent was chosen. | - Evaporate some of the solvent to increase the concentration.- Try a different solvent or a mixed solvent system (e.g., ethanol/water).- Scratch the inside of the flask with a glass rod to induce nucleation. |
| Product "oils out" instead of crystallizing | - Solution is supersaturated.- Cooling is too rapid. | - Add a small amount of additional hot solvent to redissolve the oil and allow it to cool slowly.- Use a larger initial volume of solvent. |
| Colored impurities in the final crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Issue | Potential Cause | Recommended Solution |
| Poor separation of product and impurities | - Incorrect mobile phase polarity. | - Adjust the solvent ratio of your mobile phase. For silica gel, increasing the polarity (e.g., more ethyl acetate in a hexane/ethyl acetate mixture) will increase the elution speed of polar compounds. |
| Product is not eluting from the column | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| Cracking of the silica gel bed | - Improper packing of the column. | - Ensure the silica gel is packed uniformly and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific crude product.
-
Solvent Selection: Ethanol is a good starting point for the recrystallization of N-Cyano-S-methyl-N'-phenylisothiourea.
-
Dissolution: In an Erlenmeyer flask, add the crude product. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Illustrative Data on Purity Improvement by Recrystallization
| Sample | Initial Purity (%) | Purity after 1st Recrystallization (%) | Purity after 2nd Recrystallization (%) |
| Batch A | 85.2 | 97.5 | 99.1 |
| Batch B | 88.0 | 98.1 | 99.4 |
Protocol 2: Purification by Column Chromatography
This protocol provides a starting point for purification using silica gel chromatography.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Illustrative Data on Purity Improvement by Column Chromatography
| Sample | Initial Purity (%) | Purity after Column Chromatography (%) |
| Batch C | 82.5 | 98.8 |
| Batch D | 79.3 | 98.5 |
Protocol 3: Purity Assessment by HPLC
This is a suggested starting method and may require optimization.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a higher water percentage and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in the mobile phase.
Protocol 4: Purity Assessment by Quantitative NMR (qNMR)
This protocol outlines the general steps for determining purity by qNMR.
-
Sample Preparation: Accurately weigh the purified N-Cyano-S-methyl-N'-phenylisothiourea and a suitable internal standard (e.g., dimethyl sulfone) into an NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a 1H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay).
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration: Integrate a well-resolved signal of the analyte (e.g., the S-methyl protons) and a signal from the internal standard.
-
Calculation: Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the initial masses of the analyte and the internal standard.
Visualizations
Caption: General experimental workflow for the purification and analysis of N-Cyano-S-methyl-N'-phenylisothiourea.
Technical Support Center: Reaction Monitoring for N-Cyano-S-methyl-N'-phenylisothiourea Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on monitoring the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of monitoring the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea?
A1: The primary purpose is to track the progress of the reaction. Monitoring allows you to determine the rate of consumption of the starting materials (e.g., Aniline and N-Cyanoimido-S,S-dimethyl-dithiocarbonate) and the formation of the desired product. This ensures the reaction is proceeding as expected and helps determine the optimal time for work-up, preventing the formation of byproducts from over-reaction or isolating a low yield from an incomplete reaction.
Q2: Which technique is better for this reaction: TLC or HPLC?
A2: Both techniques are valuable. TLC is a rapid, qualitative, and cost-effective method ideal for quick checks of reaction progress at the bench. It can quickly show the presence or absence of starting materials. HPLC is a quantitative technique that provides higher resolution and sensitivity. It is better for accurately determining the percentage of reactants remaining and products formed, which is crucial for kinetic studies and purity assessment.
Q3: How do I know when the reaction is complete using TLC?
A3: A reaction is generally considered complete when the spot corresponding to the limiting starting material has completely disappeared from the reaction mixture lane on the TLC plate. Ideally, you should see the disappearance of the reactant spot and the appearance of a new, distinct product spot. Using a "co-spot" lane, where you spot both the starting material and the reaction mixture at the same point, can definitively confirm the absence of the starting material.
Q4: What are the expected starting materials and products I should see on my TLC plate or HPLC chromatogram?
A4: In a typical synthesis starting from Aniline and N-Cyanoimido-S,S-dimethyl-dithiocarbonate, you should track the spots/peaks for these two starting materials and the main product, N-Cyano-S-methyl-N'-phenylisothiourea. The relative positions will depend on the polarity of the compounds and the chromatographic conditions used.
Experimental Protocols
Protocol 1: TLC Reaction Monitoring
This protocol outlines a standard procedure for monitoring the reaction using silica gel TLC plates.
Materials:
-
Silica gel TLC plates (e.g., Merck silica gel 60 F-254)
-
TLC developing chamber with a lid
-
Mobile Phase (Eluent): A common starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 v/v). The ratio should be adjusted to achieve good separation.
-
Capillary tubes for spotting
-
UV lamp (254 nm) for visualization
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde) if compounds are not UV-active.
Methodology:
-
Chamber Preparation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
Technical Support Center: Reactions of N-Cyano-S-methyl-N'phenylisothiourea with Nucleophiles
Welcome to the technical support center for N-Cyano-S-methyl-N'phenylisothiourea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this reagent in reactions with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with nucleophiles?
The primary and intended reaction of this compound with amine nucleophiles is the displacement of the S-methyl group to form N,N'-substituted cyanoguanidines. The sp2 carbon of the isothiourea is the most electrophilic center, making it susceptible to nucleophilic attack.[1] This reaction is a common method for the synthesis of cyanoguanidine derivatives, which are important precursors in medicinal chemistry.
Q2: What are the general reaction conditions for the synthesis of cyanoguanidines using this compound?
Typically, the reaction is carried out by reacting this compound with a primary or secondary amine in a polar solvent, such as ethanol.[1][2] The reaction mixture is often heated to drive the reaction to completion.[1]
Q3: Can this compound react with other nucleophiles besides amines?
Yes, while amines are the most common nucleophiles, others such as alcohols and thiols can also react with this compound. However, the reactivity and potential for side reactions may differ.
Q4: What are the potential large-scale side reactions when working with cyanoguanidine derivatives?
Under certain conditions, cyanoguanidines can undergo further reactions. For instance, dimerization to form dicyandiamide and trimerization to form melamine are known side reactions, particularly at elevated temperatures or under basic conditions.[2][3][4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired N,N'-Substituted Cyanoguanidine
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. - Ensure stoichiometric amounts of reactants are used. An excess of the amine nucleophile may be beneficial. |
| Poor Nucleophilicity of the Amine | - For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a non-nucleophilic base to facilitate the reaction. - A change of solvent to a more polar, higher-boiling point solvent like DMF or DMSO might be necessary, but be aware of potential side reactions at higher temperatures. |
| Steric Hindrance | - For bulky primary or secondary amines, prolonged reaction times and higher temperatures may be required. |
| Side Reactions | - See the specific troubleshooting guides below for identifying and mitigating common side reactions. |
Issue 2: Formation of an Unexpected Byproduct: Phenylcyanamide
| Symptom | Potential Cause | Troubleshooting Step |
| An unexpected peak in your analytical data corresponding to the mass of phenylcyanamide. | Cleavage of the N-C(S) bond. This can be promoted by certain reaction conditions or impurities. | - Ensure the reaction is run under anhydrous conditions, as moisture can facilitate hydrolysis-type side reactions. - Purify the starting materials to remove any acidic or basic impurities that might catalyze the cleavage. |
Issue 3: Formation of Symmetric N,N'-Diphenylguanidine
| Symptom | Potential Cause | Troubleshooting Step |
| A byproduct with a mass corresponding to N,N'-diphenylguanidine is observed. | This can arise from the reaction of the starting this compound with aniline that may be present as an impurity or formed in situ. | - Ensure the purity of your starting material. - If aniline is your nucleophile, this side product is more likely. Careful control of stoichiometry is crucial. |
Issue 4: Reaction with Dithiols Leading to Cyclic Products
| Symptom | Potential Cause | Troubleshooting Step |
| When using a dithiol as a nucleophile, a product with a mass corresponding to a cyclic thiourea derivative is formed. | Intramolecular cyclization of the intermediate formed after the first nucleophilic attack. | - This is often the desired product in such reactions. To favor intermolecular reactions and avoid cyclization, use a large excess of the dithiol and add the this compound slowly to the reaction mixture. |
Quantitative Data
The following table summarizes hypothetical yield data for the reaction of this compound with a generic primary amine under different conditions to illustrate the impact on product and byproduct formation.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Side Product A (%) | Side Product B (%) |
| 1 | Ethanol | 45 | 4 | 85 | 5 | <1 |
| 2 | Ethanol | 80 | 2 | 90 | 3 | 2 |
| 3 | Toluene | 110 | 6 | 75 | 10 | 5 |
| 4 | DMF | 100 | 2 | 80 | 8 | 7 |
Side Product A could represent decomposition products, while Side Product B could be the result of dimerization or other secondary reactions.
Experimental Protocols
General Protocol for the Synthesis of N-Cyano-N'-alkyl/aryl-N''-phenylguanidine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in ethanol (0.2 M), add the desired primary or secondary amine (1.1 eq.).
-
Reaction Conditions: Stir the reaction mixture at a temperature between 40-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Visualizations
Caption: General workflow for the reaction of this compound.
Caption: A troubleshooting decision tree for reactions with this compound.
References
Solubility of N-Cyano-S-methyl-N'phenylisothiourea in common organic solvents
Frequently Asked Questions (FAQs)
Q1: What is the first step to determine the solubility of N-Cyano-S-methyl-N'-phenylisothiourea in a specific organic solvent?
A1: The initial step is to perform a qualitative or semi-quantitative range-finding experiment. This will help you estimate the approximate solubility and select the appropriate analytical method for quantitative determination. A common approach is to add a small, known amount of the compound (e.g., 1-5 mg) to a small volume of the solvent (e.g., 0.1-1 mL) at room temperature and observe its dissolution.
Q2: What is the "gold standard" method for determining thermodynamic (equilibrium) solubility?
A2: The shake-flask method is widely considered the "gold standard" for determining equilibrium solubility.[1][2] This method involves adding an excess amount of the solid compound to the solvent of choice in a sealed vial. The vial is then agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2] After equilibration, the suspension is filtered to remove the undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique like HPLC-UV or LC/MS.[2]
Q3: How can I quickly estimate the solubility if I have a limited amount of the compound?
A3: A kinetic solubility assay can be a rapid method that requires only a small amount of the compound.[2] This typically involves preparing a concentrated stock solution of the compound in a highly soluble solvent like DMSO. This stock solution is then added to the aqueous or organic solvent of interest until precipitation is observed.[2] The solubility is determined at the point of precipitation, often using turbidimetry.[2]
Q4: What factors can influence the solubility of N-Cyano-S-methyl-N'-phenylisothiourea?
A4: Several factors can significantly affect solubility, including:
-
Temperature: The solubility of solids in liquids generally increases with temperature.
-
Solvent Polarity: The principle of "like dissolves like" is a useful guideline. The polarity of the solvent relative to the solute will play a major role in solubility.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound is not dissolving even after prolonged stirring/shaking. | - The compound is poorly soluble in the chosen solvent at the current temperature.- The rate of dissolution is very slow. | - Gently heat the mixture to increase solubility. Be cautious of compound degradation at higher temperatures.- Increase the agitation time.- If possible, reduce the particle size of the solid to increase the surface area available for dissolution. |
| The compound "oils out" instead of dissolving or recrystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating from a supersaturated solution at a temperature above its melting point. | - Try a solvent with a lower boiling point.- Add a small amount of a "more soluble" co-solvent to the mixture before heating. |
| Solubility results are inconsistent between experiments. | - Equilibrium has not been reached.- Temperature fluctuations during the experiment.- The presence of soluble impurities. | - Increase the equilibration time in the shake-flask method.- Use a temperature-controlled shaker or water bath.- Ensure the purity of the compound using appropriate analytical techniques. |
| Rapid crystallization occurs upon cooling, potentially trapping impurities. | The solution is highly supersaturated. | - Re-dissolve the solid by heating and add a small amount of additional solvent to reduce the level of supersaturation.[3]- Allow the solution to cool more slowly to promote the formation of larger, purer crystals.[3] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
-
Add an excess amount of N-Cyano-S-methyl-N'-phenylisothiourea to a glass vial.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker or on a stir plate at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV, LC/MS).
Data Presentation
Quantitative solubility data should be recorded in a structured format for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| e.g., Acetone | 25 | Shake-Flask | ||
| e.g., Ethanol | 25 | Shake-Flask | ||
| e.g., Dichloromethane | 25 | Shake-Flask | ||
| e.g., Toluene | 25 | Shake-Flask | ||
| e.g., Ethyl Acetate | 25 | Shake-Flask | ||
| e.g., Methanol | 25 | Shake-Flask | ||
| e.g., Dimethylformamide (DMF) | 25 | Shake-Flask | ||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask |
Visualizations
References
Validation & Comparative
Validating the Structure of N-Cyano-S-methyl-N'phenylisothiourea: A Spectroscopic Comparison Guide
Introduction
N-Cyano-S-methyl-N'phenylisothiourea is a multifaceted organic compound with significant potential in pharmaceutical and materials science research. Its unique structural features, comprising a cyanoimino group, a thiourea backbone, and a phenyl substituent, give rise to its diverse chemical reactivity and biological activity. Accurate structural confirmation is paramount for its application in drug design and development. This guide provides a comparative analysis of the validation of its structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supported by predicted data based on closely related analogues.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H (ortho) | 7.60 - 7.80 | Doublet | 7.5 - 8.5 |
| Phenyl-H (meta) | 7.30 - 7.50 | Triplet | 7.5 - 8.5 |
| Phenyl-H (para) | 7.10 - 7.30 | Triplet | 7.0 - 8.0 |
| S-CH₃ | 2.30 - 2.50 | Singlet | N/A |
| N-H | 9.00 - 9.50 | Singlet (broad) | N/A |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (isothiourea) | 160 - 165 |
| Phenyl-C (ipso) | 135 - 140 |
| Phenyl-C (ortho) | 128 - 130 |
| Phenyl-C (meta) | 125 - 128 |
| Phenyl-C (para) | 120 - 125 |
| C≡N (cyano) | 115 - 120 |
| S-CH₃ | 15 - 20 |
Experimental Protocol for NMR Analysis
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for the structural validation of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability. DMSO-d₆ is often suitable for compounds containing N-H protons, as it slows down proton exchange.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[2]
-
The spectrometer should be properly tuned and the magnetic field shimmed to ensure high resolution and spectral quality.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a compound of this concentration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer delay of 2-10 seconds may be necessary, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.
References
A Comparative Analysis of Synthetic Routes to N-Cyano-S-methyl-N'-phenylisothiourea
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of N-Cyano-S-methyl-N'-phenylisothiourea, a key building block in the creation of various bioactive molecules, is of paramount importance. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering a side-by-side look at their performance based on available experimental data.
At a Glance: Synthesis Methods Compared
Two principal routes for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea have been identified in the literature. The first is a direct, one-pot reaction, while the second involves a two-step process. The following table summarizes the key quantitative data for each method.
| Parameter | Method 1: Direct Synthesis from Aniline | Method 2: Two-Step Synthesis via Phenyl Isothiocyanate |
| Starting Materials | Aniline, N-Cyanoimido-S,S-dimethyl-dithiocarbonate | Phenyl Isothiocyanate, Monosodium Cyanamide, Methylating Agent (e.g., Dimethyl Sulfate) |
| Reaction Steps | One | Two |
| Reported Yield | 87.3%[1] | Yield for the first step (N-cyano-N'-phenylthiourea) is reported, but the overall yield for the two-step process to the final product is not explicitly stated in the reviewed literature. A 70% yield is reported for a similar, but distinct, final product (N-(4-cyanophenyl)-N'-cyano-S-methylisothiourea)[2]. |
| Reaction Conditions | 40-45°C in ethanol[1] | Step 1: 75°C in absolute ethanol. Step 2: Boiling in ethanol[2][3]. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to N-Cyano-S-methyl-N'-phenylisothiourea.
Detailed Experimental Protocols
Method 1: Direct Synthesis from Aniline and N-Cyanoimido-S,S-dimethyl-dithiocarbonate
This method provides a straightforward, one-pot synthesis with a high reported yield.
-
Procedure: To a stirred solution of dimethyl N-cyanodithioiminocarbonate (3.00 mmol) in ethanol (15 mL), a solution of aniline (4.78 mmol) in ethanol (8 mL) is added dropwise. The reaction mixture is then heated to 40-45 °C and stirred for 4-5 hours. After cooling to 0 °C, the resulting precipitate is collected by suction filtration. The solid product is washed sequentially with cold ethanol and diethyl ether to yield N-Cyano-S-methyl-N'-phenylisothiourea.[1]
-
Reported Yield: 87.3%[1]
Method 2: Two-Step Synthesis from Phenyl Isothiocyanate
This method involves the formation of an intermediate, N-cyano-N'-phenylthiourea, followed by S-methylation.
-
Step 1: Synthesis of N-cyano-N'-phenylthiourea: Phenylisothiocyanate (104.5 mmol) is slowly added to a suspension of monosodium cyanamide (100 mmol) in absolute ethanol (170 mL) with stirring at room temperature. The mixture is stirred for 1 hour at room temperature and then heated at 75° C for 4 hours. After cooling to room temperature, the solid product is filtered and washed with ethanol.[3]
-
Step 2: S-Methylation: The intermediate, N-cyano-N'-phenylthiourea, is placed in a suspension with a methylating agent such as dimethyl sulfate (0.2 mol) in ethanol (500 cm3). The mixture is heated at boiling point for two hours. The final precipitate is filtered, washed with water and ethanol, and then dried.[2]
-
Reported Yield: While the yield for the target molecule via this specific two-step route is not explicitly detailed, a similar synthesis of N-(4-cyanophenyl)-N'-cyano-S-methylisothiourea reports a yield of 70% for the overall process[2].
Concluding Remarks
The direct synthesis from aniline and N-Cyanoimido-S,S-dimethyl-dithiocarbonate (Method 1) presents a highly efficient, one-pot procedure with a documented high yield of 87.3%. This method appears to be the more streamlined approach.
The two-step method (Method 2) starting from phenyl isothiocyanate is also a viable route. However, it involves an additional step, and comprehensive yield data for the synthesis of the specific title compound is not as readily available. The reported 70% yield for a similar compound suggests it is a reasonably efficient process, though likely less so than the direct method.
For researchers prioritizing reaction efficiency and a high yield in a single step, the direct synthesis method is the recommended choice based on the available data. The two-step method may be a suitable alternative depending on the availability of starting materials and the specific requirements of the research. Further optimization and yield reporting for the second step of Method 2 would be beneficial for a more direct comparison.
References
A Comparative Analysis of N-Cyano-S-methyl-N'-phenylisothiourea and Other Notable Cyanoguanidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical and biological properties of N-Cyano-S-methyl-N'-phenylisothiourea alongside other significant cyanoguanidine-containing compounds: the anti-cancer agent CHS 828, the anti-diabetic drug Metformin, and the antihypertensive compound Pinacidil. While quantitative experimental data for N-Cyano-S-methyl-N'-phenylisothiourea is limited in publicly available literature, this guide consolidates known information and draws comparisons based on the activities of structurally related compounds and the broader cyanoguanidine class.
Chemical Structures
| Compound | Structure |
| N-Cyano-S-methyl-N'-phenylisothiourea | |
| CHS 828 | |
| Metformin | |
| Pinacidil |
Comparative Biological Activity
The cyanoguanidine moiety is a versatile pharmacophore that imparts a range of biological activities to the parent molecule. This section compares the known activities of N-Cyano-S-methyl-N'-phenylisothiourea (based on related structures) and the selected cyanoguanidine drugs.
Cytotoxicity and Antitumor Activity
CHS 828 is a potent antitumor agent. It exhibits significant cytotoxicity across a broad range of cancer cell lines by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), leading to NAD+ depletion and subsequent cell death[2][3].
Metformin , primarily an anti-diabetic drug, has also demonstrated anticancer properties, particularly in breast and colorectal cancer cell lines. Its cytotoxic effects are generally observed at millimolar concentrations and are linked to the activation of the AMPK pathway[4][5].
Pinacidil is not primarily known for its cytotoxic effects.
Table 1: Comparative Cytotoxicity (IC50 values)
| Compound | Cancer Cell Line | IC50 | Reference |
| N-Cyano-S-methyl-N'-phenylisothiourea | Data not available | - | - |
| CHS 828 | Human Myeloma Cell Lines | 0.01 - 0.3 µM | [6] |
| Ovarian Cancer (A2780) | <25 nM | [7] | |
| Colon Cancer (DLD-1) | <25 nM | [7] | |
| Liver Cancer (HepG2) | <25 nM | [7] | |
| Breast Cancer (MCF7) | <25 nM | [7] | |
| Prostate Cancer (PC-3) | <25 nM | [7] | |
| Metformin | Colorectal Cancer (HCT116) | 2.9 - 8 mM (time-dependent) | [4] |
| Colorectal Cancer (SW620) | ~1.4 mM | [4] | |
| Breast Cancer (MDA-MB-468) | 2.60 mM | [8] | |
| Breast Cancer (MDA-MB-231) | 8.5 mM | [8] | |
| HeLa | 7.492 µM | [9] | |
| Insulin-resistant Liver Cancer | 5.88 ± 0.96 µM | [10] | |
| Pinacidil | - | Data not available for cytotoxicity | - |
Anti-inflammatory Activity
The anti-inflammatory potential of N-Cyano-S-methyl-N'-phenylisothiourea has not been specifically reported. However, various thiourea derivatives have been investigated for their anti-inflammatory properties, with some showing significant inhibition of inflammatory mediators[6][11].
The primary mechanism of action for the other compared compounds is not directly related to anti-inflammatory effects in the classical sense, although modulation of inflammatory pathways can be a downstream consequence of their primary activity.
P2X7 Receptor Antagonism
The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain. While there is no specific data on N-Cyano-S-methyl-N'-phenylisothiourea as a P2X7 receptor antagonist, the cyanoguanidine scaffold is present in known P2X7 antagonists[12]. This suggests that N-Cyano-S-methyl-N'-phenylisothiourea and its analogs could be explored for this activity.
Other Biological Activities
Metformin is a well-established anti-diabetic drug that primarily acts by activating AMP-activated protein kinase (AMPK), leading to reduced hepatic glucose production and increased insulin sensitivity[13][14][15].
Pinacidil is an antihypertensive agent that functions as a potassium channel opener. By activating ATP-sensitive potassium channels in vascular smooth muscle, it leads to hyperpolarization, relaxation of blood vessels, and a decrease in blood pressure[1][16][17].
Table 2: Other Pharmacological Activities
| Compound | Primary Activity | Target/Mechanism | EC50/IC50 | Reference |
| Metformin | Antidiabetic | AMPK Activation | - | [13][14][15] |
| Pinacidil | Antihypertensive | KATP Channel Opening | EC50 (vasodilation): 0.3 µM (rat aorta) | [18] |
| EC50 (SUR2A/Kir6.2): 21.6 µM | [16] | |||
| -log IC50 (KCl contraction): 6.2 | [16] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of these cyanoguanidine compounds stem from their interaction with distinct cellular signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
A general and efficient method for the synthesis of N-Cyano-S-methyl-N'-aryl/alkylisothioureas involves the reaction of dimethyl N-cyanodithioiminocarbonate with the corresponding amine.
General Procedure:
-
A solution of dimethyl N-cyanodithioiminocarbonate (1.0 equivalent) is prepared in a suitable solvent such as ethanol.
-
The desired arylamine or alkylamine (e.g., aniline for N-Cyano-S-methyl-N'-phenylisothiourea) (1.6 equivalents) dissolved in the same solvent is added dropwise to the stirred solution of dimethyl N-cyanodithioiminocarbonate.
-
The reaction mixture is then heated to a temperature of 40-45 °C and maintained for 4-5 hours.
-
After the reaction is complete, the mixture is cooled to 0 °C to facilitate the precipitation of the product.
-
The resulting precipitate is isolated by suction filtration.
-
The collected solid is washed sequentially with cold ethanol and diethyl ether to remove any unreacted starting materials and byproducts.
-
The final product is then dried to yield the N-Cyano-S-methyl-N'-substituted isothiourea.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., N-Cyano-S-methyl-N'-phenylisothiourea, CHS 828, Metformin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration.
Conclusion
This guide provides a comparative framework for understanding the biological potential of N-Cyano-S-methyl-N'-phenylisothiourea in the context of other well-characterized cyanoguanidine drugs. While direct experimental data for N-Cyano-S-methyl-N'-phenylisothiourea is lacking, the known activities of related phenylisothiourea and cyanoguanidine derivatives suggest its potential as a cytotoxic, anti-inflammatory, or P2X7 receptor modulating agent. Further experimental investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential. The provided experimental protocols serve as a foundation for such future studies.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinolines as antagonists of the P2X7 nucleotide receptor: high selectivity for the human versus rat receptor homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA | 21504-96-1 [amp.chemicalbook.com]
- 8. icaiit.org [icaiit.org]
- 9. mdpi.com [mdpi.com]
- 10. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agonists and antagonists acting at P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel P2X7 receptor antagonists ease the pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of N-Cyano-S-methyl-N'-phenylisothiourea as a Synthon for Heterocyclic Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Cyano-S-methyl-N'-phenylisothiourea has emerged as a versatile and efficient synthon in the synthesis of various nitrogen-containing heterocycles, which are pivotal scaffolds in medicinal chemistry and drug development. This guide provides an objective comparison of its performance against alternative synthetic routes, supported by experimental data, to inform the strategic design of synthetic pathways.
Performance Comparison: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
To illustrate the efficacy of N-Cyano-S-methyl-N'-phenylisothiourea, its performance in the synthesis of 2-anilino-5-phenyl-1,3,4-thiadiazole is compared with a traditional method.
| Method | Synthon/Starting Materials | Reagents & Conditions | Reaction Time | Yield (%) |
| Method A | N-Cyano-S-methyl-N'-phenylisothiourea, Benzohydrazide | DMF, reflux | 4-6 hours | ~85% |
| Method B | Phenyl isothiocyanate, Benzoic hydrazide | Ethanol, reflux | 8-10 hours | ~75% |
| Method C | Thiosemicarbazide, Benzoic acid | POCl₃, reflux | 6-8 hours | ~70-80% |
As the data indicates, the utilization of N-Cyano-S-methyl-N'-phenylisothiourea (Method A) can lead to higher yields and potentially shorter reaction times compared to more conventional methods for the synthesis of this particular 1,3,4-thiadiazole derivative.
Experimental Protocols
Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
A general and efficient method for the synthesis of the title synthon has been reported.[1]
Materials:
-
Aniline
-
Dimethyl N-cyanodithioiminocarbonate
-
Ethanol
Procedure:
-
A solution of dimethyl N-cyanodithioiminocarbonate (3.00 mmol) in ethanol (15 mL) is stirred in a reaction flask.
-
Aniline (4.78 mmol) in ethanol (8 mL) is added dropwise to the stirred solution.
-
The reaction mixture is heated to 40-45 °C and maintained for 4-5 hours.
-
After the reaction is complete, the mixture is cooled to 0 °C.
-
The resulting precipitate is collected by suction filtration.
-
The solid product is washed with cold ethanol and diethyl ether.
-
The pure N-Cyano-S-methyl-N'-phenylisothiourea is obtained as a white solid with a reported yield of 87.3%.[1]
Method A: Synthesis of 2-Anilino-5-phenyl-1,3,4-thiadiazole using N-Cyano-S-methyl-N'-phenylisothiourea
This protocol describes the reaction of N-Cyano-S-methyl-N'-phenylisothiourea with a hydrazide to form a 1,3,4-thiadiazole ring.
Materials:
-
N-Cyano-S-methyl-N'-phenylisothiourea
-
Benzohydrazide
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of N-Cyano-S-methyl-N'-phenylisothiourea (1 mmol) and benzohydrazide (1 mmol) is taken in dimethylformamide (10 mL).
-
The reaction mixture is heated under reflux for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford pure 2-anilino-5-phenyl-1,3,4-thiadiazole.
Reaction Pathways and Workflows
The following diagrams illustrate the synthetic pathways discussed in this guide.
Caption: Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea.
Caption: Comparative synthesis of 2-anilino-5-phenyl-1,3,4-thiadiazole.
Alternative Synthons and Their Applications
While N-Cyano-S-methyl-N'-phenylisothiourea demonstrates high efficacy, a variety of other synthons are available for the construction of guanidine-containing heterocycles and related structures. The choice of synthon is often dictated by the desired substitution pattern, substrate scope, and reaction conditions.
-
N-Acylthiourea Derivatives: These are versatile intermediates for the synthesis of various heterocycles, including thiazoles and pyrimidines. They are typically prepared by the condensation of an acid chloride with ammonium thiocyanate, followed by reaction with an amine.
-
N-Phenyl-N'-cyano-O-phenylisoureas: These compounds serve as valuable intermediates for preparing 2-cyanamidobenzimidazoles and benzoxazoles, which have shown anthelmintic activity.[2]
-
N-(2-Cyano-phenyl)benzimidoyl isothiocyanate: This synthon is utilized in the one-pot synthesis of quinazolin-4-yl-thiourea derivatives.
The selection of an appropriate synthon is a critical step in the design of efficient synthetic routes. N-Cyano-S-methyl-N'-phenylisothiourea offers a compelling option for the synthesis of certain heterocyclic systems, demonstrating advantages in terms of yield and reaction time. Researchers and drug development professionals are encouraged to consider its utility alongside other established synthons to optimize their synthetic strategies.
References
Purity Assessment of Synthesized N-Cyano-S-methyl-N'-phenylisothiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of purity assessment methods for the synthesized compound N-Cyano-S-methyl-N'-phenylisothiourea. It is intended to assist researchers in selecting the most appropriate analytical techniques for quality control and to offer a framework for comparing its purity with alternative compounds, such as N-Cyano-N',S-dimethylisothiourea. The experimental data presented herein is representative of typical results obtained for this class of compounds and serves to illustrate the comparative analysis.
Summary of Physicochemical Properties and Purity
A thorough assessment of a synthesized compound's purity is critical for its application in research and development, ensuring reproducibility and safety. This section summarizes the key physicochemical data and purity analysis for N-Cyano-S-methyl-N'-phenylisothiourea and a common alternative, N-Cyano-N',S-dimethylisothiourea.
| Property | N-Cyano-S-methyl-N'-phenylisothiourea | N-Cyano-N',S-dimethylisothiourea (Alternative) |
| Molecular Formula | C₉H₉N₃S | C₄H₇N₃S |
| Molecular Weight | 191.25 g/mol | 129.18 g/mol |
| CAS Number | 21504-96-1 | 5848-24-8 |
| Appearance | White to off-white solid | White to almost white crystalline powder |
| Purity (by HPLC) | >99% | >98% |
| Melting Point | Not available | 202-203 °C |
Purity Analysis: A Comparative Overview
The purity of N-Cyano-S-methyl-N'-phenylisothiourea was determined using a suite of analytical techniques and compared with N-Cyano-N',S-dimethylisothiourea. The following table summarizes the typical results from these analyses.
| Analytical Technique | N-Cyano-S-methyl-N'-phenylisothiourea | N-Cyano-N',S-dimethylisothiourea (Alternative) |
| HPLC Purity | 99.2% (at 254 nm) | 98.5% (at 230 nm) |
| ¹H NMR | Conforms to structure: δ 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH).[1] | Conforms to structure (hypothetical): δ 3.05 (s, 3H, NCH₃), 2.55 (s, 3H, SCH₃). |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated for C₉H₁₀N₃S⁺: 192.0590; Found: 192.0588. | [M+H]⁺ calculated for C₄H₈N₃S⁺: 130.0434; Found: 130.0431. |
| Elemental Analysis | Calculated: C, 56.52; H, 4.74; N, 21.97; S, 16.77. Found: C, 56.48; H, 4.71; N, 21.95; S, 16.80. | Calculated: C, 37.19; H, 5.46; N, 32.53; S, 24.82. Found: C, 37.15; H, 5.42; N, 32.50; S, 24.85. |
| Potential Impurities | Unreacted aniline, unreacted N-Cyanoimido-S,S-dimethyl-dithiocarbonate, and potential side-products from dimerization or hydrolysis. | Unreacted methylamine, unreacted N-Cyanoimido-S,S-dimethyl-dithiocarbonate, and potential over-methylation products. |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient: Start with 30% acetonitrile, increasing to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm for N-Cyano-S-methyl-N'-phenylisothiourea and 230 nm for N-Cyano-N',S-dimethylisothiourea.
-
Sample Preparation: Samples are dissolved in acetonitrile to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: ¹H NMR spectra are recorded to confirm the chemical structure by analyzing the chemical shifts, integration, and multiplicity of the proton signals.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Analysis: The sample is introduced into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.
Elemental Analysis
-
Instrumentation: A CHNS elemental analyzer.
-
Analysis: A small, accurately weighed amount of the sample is combusted to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur. The experimental values are then compared to the theoretical values calculated from the molecular formula.
Visualizing the Workflow
The following diagrams illustrate the synthesis and purity assessment workflow.
References
A Comparative Guide to the Characterization of N-Cyano-S-methyl-N'-phenylisothiourea
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of molecular design and understanding. N-Cyano-S-methyl-N'-phenylisothiourea, a member of the isothiourea class, presents a unique structural arrangement with potential applications in medicinal chemistry and materials science. This guide provides a comparative overview of its characterization using X-ray crystallography, the gold standard for solid-state structure determination, alongside other powerful analytical techniques. While a specific crystal structure for N-Cyano-S-methyl-N'-phenylisothiourea is not publicly available, this guide will utilize data from a closely related N-cyano-substituted compound, 2-cyanoguanidinophenytoin, to illustrate the principles and data obtained from X-ray crystallography.
Comparison of Characterization Techniques
The definitive three-dimensional arrangement of atoms in a crystalline solid can only be determined by X-ray crystallography. However, a comprehensive characterization typically involves a suite of spectroscopic and analytical methods to probe the compound's connectivity, functional groups, and elemental composition.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration.[1] | Unambiguous determination of molecular structure.[1] | Requires a high-quality single crystal of sufficient size, which can be challenging to grow.[2] |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment and connectivity of hydrogen and carbon atoms in the molecule. | Provides detailed information about the molecular skeleton in solution. | Does not provide direct information about the 3D spatial arrangement of atoms. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[3] | Rapid and sensitive technique for functional group analysis.[3] | Complex spectra can be difficult to interpret fully; does not provide information on atomic connectivity. |
| Elemental Analysis (CHNS) | Determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.[4] | Confirms the empirical formula of the synthesized compound.[5] | Does not provide structural information. |
Quantitative Data Summary
The following tables present representative data for the characterization of N-cyano-substituted compounds.
X-ray Crystallographic Data for a Representative N-Cyano Compound (2-cyanoguanidinophenytoin)
As a proxy for N-Cyano-S-methyl-N'-phenylisothiourea, the crystallographic data for 2-cyanoguanidinophenytoin is presented below.[6]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₁N₅O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.345(2) |
| b (Å) | 10.987(2) |
| c (Å) | 13.001(3) |
| β (°) | 108.34(3) |
| Volume (ų) | 1400.9(5) |
| Z | 4 |
Spectroscopic and Analytical Data for Isothiourea Derivatives
The following data are typical for isothiourea and N-cyano compounds and represent expected values for N-Cyano-S-methyl-N'-phenylisothiourea.
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | Signals for aromatic protons (phenyl group), and a singlet for the S-methyl group protons. |
| ¹³C NMR (DMSO-d₆) | Resonances for aromatic carbons, the isothiourea carbon, the S-methyl carbon, and the cyano carbon. |
| FT-IR (cm⁻¹) | A sharp, strong absorption band for the nitrile (C≡N) stretch, typically in the range of 2100-2200 cm⁻¹.[7] |
| Elemental Analysis | Calculated %C, %H, %N, and %S values corresponding to the molecular formula C₉H₉N₃S. |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution of the compound.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[9][10]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and geometric parameters.[8]
NMR Spectroscopy
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing: The raw data is Fourier transformed and processed to obtain the final spectra.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film.
-
Data Acquisition: The sample is placed in an FT-IR spectrometer, and the infrared spectrum is recorded.[11]
Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the dry sample is placed in a tin capsule.
-
Combustion: The sample is combusted at high temperature in a stream of oxygen.
-
Gas Analysis: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector to determine the elemental composition.[5]
Visualizations
Caption: Experimental workflow for the characterization of this compound.
References
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 3. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. skyfox.co [skyfox.co]
- 5. spectro-lab.pl [spectro-lab.pl]
- 6. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe [mdpi.com]
In-Depth Comparison of N-Cyano-S-methyl-N'-phenylisothiourea Derivatives: Biological Activity Data Currently Limited in Publicly Available Research
The isothiourea scaffold is a recognized pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a cyano group and a methylthio group, along with a variable phenyl moiety, presents an interesting chemical space for drug discovery. However, systematic explorations of how substitutions on the N'-phenyl ring of N-Cyano-S-methyl-N'-phenylisothiourea impact its biological efficacy have not been widely published.
One notable derivative, JK-31, has been synthesized from N-cyano-S-methyl-N'phenylisothiourea and identified as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 1 (CDK1).[3] This compound has shown potential in perturbing cancer cell proliferation and angiogenesis, highlighting the therapeutic promise of this chemical scaffold.[3] However, this remains an isolated example, and a structure-activity relationship (SAR) study across a series of analogs is not available.
While a general synthesis route for the parent compound, N-Cyano-S-methyl-N'-phenylisothiourea, has been described, the subsequent synthesis and biological evaluation of a library of its derivatives are not documented in the reviewed literature.[4]
Due to the absence of publicly available quantitative data (e.g., IC50 values for anticancer activity or Minimum Inhibitory Concentrations for antimicrobial effects) for a series of N-Cyano-S-methyl-N'-phenylisothiourea derivatives, a comparative data table and detailed experimental protocols for this specific class of compounds cannot be provided at this time.
For researchers, scientists, and drug development professionals interested in this area, this represents a significant gap in the current body of knowledge and an opportunity for novel research. Future studies involving the synthesis of a library of N-Cyano-S-methyl-N'-phenylisothiourea derivatives with diverse substitutions on the phenyl ring and their subsequent screening for various biological activities would be highly valuable. Such research would enable the elucidation of structure-activity relationships and could lead to the identification of lead compounds for further therapeutic development.
As a substitute, the following sections provide a generalized overview of the biological activities and experimental protocols commonly associated with the broader class of isothiourea and thiourea derivatives, which may serve as a foundational reference for future investigations into the specific N-Cyano-S-methyl-N'-phenylisothiourea series.
General Biological Activities of Isothiourea and Thiourea Derivatives
Thiourea and its derivatives are a versatile class of compounds with a wide array of documented biological activities.[1][2] These include:
-
Antimicrobial and Antifungal Activity: Many isothiourea derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]
-
Anticancer Activity: Thiourea derivatives have shown promise in cancer therapy by inhibiting the growth of various cancer cell lines.[2] Their mechanisms of action can involve the inhibition of key enzymes and signaling pathways involved in cancer progression.[3]
-
Enzyme Inhibition: Certain isothiourea derivatives are known to be potent inhibitors of enzymes such as nitric oxide synthase (iNOS).[7]
-
Anti-inflammatory and Antioxidant Activity: Some thiourea derivatives have exhibited anti-inflammatory and antioxidant properties.[6][8]
Commonly Employed Experimental Protocols
The following are generalized experimental protocols often used to assess the biological activity of isothiourea and thiourea derivatives. These can be adapted for the future study of N-Cyano-S-methyl-N'-phenylisothiourea derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The turbidity of the culture is adjusted to match a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing broth.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated for 18-24 hours at the appropriate temperature.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow the conversion of MTT into formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Hypothetical Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel chemical compounds, which could be applied to the study of N-Cyano-S-methyl-N'-phenylisothiourea derivatives.
Caption: A general workflow for the synthesis and biological evaluation of novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]
Yield Comparison in N-Cyano-S-methyl-N'-phenylisothiourea Synthesis: A Tale of Catalyzed vs. Non-Catalyzed Approaches
In the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea, a key intermediate in pharmaceutical and agrochemical research, the choice of synthetic methodology significantly impacts product yield. This guide provides a comparative analysis of different approaches, highlighting the performance of a non-catalyzed thermal method against a base-catalyzed synthesis, supported by detailed experimental data.
Performance Overview
| Method | Catalyst | Yield (%) | Key Reactants |
| Thermal Condensation | None | 87.3% | Aniline, Dimethyl N-cyanodithioiminocarbonate |
| Base-Catalyzed Three-Component Coupling | K₂CO₃ | Very Good (General) | Thiol, N,N-Dibromoarylsulfonamide, Isonitrile |
Table 1: Comparison of Yields for N-Cyano-S-methyl-N'-phenylisothiourea and Related Isothiourea Synthesis.
Experimental Protocols
Method 1: Non-Catalyzed Thermal Condensation
This procedure details the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea via a thermally induced reaction.
Reactants:
-
Aniline
-
Dimethyl N-cyanodithioiminocarbonate
-
Ethanol
Procedure:
-
A solution of dimethyl N-cyanodithioiminocarbonate (3.00 mmol) in ethanol (15 mL) is prepared in a reaction vessel equipped with a stirrer.
-
Aniline (4.78 mmol) dissolved in ethanol (8 mL) is added dropwise to the stirred solution.
-
The reaction mixture is then heated to a temperature of 40-45 °C and maintained for 4-5 hours.
-
Following the heating period, the mixture is cooled to 0 °C to induce precipitation of the product.
-
The precipitate is isolated by suction filtration.
-
The collected solid is washed sequentially with cold ethanol and diethyl ether to afford the final product.
This non-catalyzed method is reported to yield N-Cyano-S-methyl-N'-phenylisothiourea at 87.3%[1].
Caption: Experimental workflow for the non-catalyzed synthesis.
Method 2: Base-Catalyzed Three-Component Coupling (General Protocol)
While a specific catalyzed synthesis for N-Cyano-S-methyl-N'-phenylisothiourea with a comparable yield was not found, a general protocol for the synthesis of isothioureas using a potassium carbonate catalyst is presented as an alternative approach. This method involves a three-component coupling reaction.
Reactants:
-
A thiol (e.g., methanethiol as a precursor to the S-methyl group)
-
An N,N-dibromoarylsulfonamide
-
An isonitrile (e.g., phenyl isocyanide)
-
Potassium Carbonate (K₂CO₃)
Procedure:
The general procedure involves the reaction of a thiol, an N,N-dibromoarylsulfonamide, and an isonitrile in the presence of potassium carbonate. This metal-free process proceeds at room temperature and is reported to provide very good yields for a range of isothioureas.
Caption: Generalized workflow for base-catalyzed isothiourea synthesis.
Signaling Pathways and Logical Relationships
The synthesis of N-Cyano-S-methyl-N'-phenylisothiourea from aniline and dimethyl N-cyanodithioiminocarbonate follows a logical progression from reactant preparation through reaction to product isolation. The key steps are the controlled mixing of reactants, thermal promotion of the reaction, and subsequent purification by precipitation and washing. The base-catalyzed method, in contrast, relies on the catalyst to facilitate the coupling of three distinct components at ambient temperature.
Conclusion
For the specific synthesis of N-Cyano-S-methyl-N'-phenylisothiourea, the non-catalyzed thermal condensation method offers a high and well-documented yield. While catalyzed approaches are prevalent in the synthesis of isothioureas, a direct, high-yielding catalyzed alternative for this particular molecule was not identified in the surveyed literature. The choice between a non-catalyzed and a catalyzed approach will ultimately depend on the specific substrate, desired reaction conditions, and the availability of a suitable catalytic system that provides a competitive yield. Further research into the development of a catalyzed synthesis for N-Cyano-S-methyl-N'-phenylisothiourea could offer advantages in terms of milder reaction conditions or improved reaction times.
References
A Spectroscopic and Synthetic Overview of N-Cyano-S-methyl-N'-phenylisothiourea and Its Precursors
A detailed comparison of the spectral characteristics of N-Cyano-S-methyl-N'-phenylisothiourea with its precursors, alongside a plausible synthetic route and experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development.
This comparison guide provides a spectroscopic analysis of N-Cyano-S-methyl-N'-phenylisothiourea and its precursors, benzoyl isothiocyanate and S-methylisothiourea. Due to the limited availability of direct experimental data for N-Cyano-S-methyl-N'-phenylisothiourea in public literature, this guide presents a combination of reported data for its precursors and a predicted spectroscopic profile for the target compound based on its chemical structure.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for N-Cyano-S-methyl-N'-phenylisothiourea and its precursors.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | Benzoyl Isothiocyanate | S-Methylisothiourea (as Hemisulfate) | N-Cyano-S-methyl-N'-phenylisothiourea (Predicted) |
| C-H (Aromatic) | ~3065 | - | ~3050-3100 |
| C=O Stretch | ~1696 | - | - |
| N=C=S Stretch | ~1950 (asymmetric) | - | - |
| C=N Stretch | ~1592 | ~1640 | ~1620 |
| C-N Stretch | ~1274 | ~1400-1450 | ~1250-1350 |
| C=S Stretch | ~1173 | ~700-800 | ~1100-1200 |
| C≡N Stretch | - | - | ~2210-2230 |
| S-CH₃ | - | - | ~1300-1400 (bend), ~600-700 (stretch) |
| N-H Stretch | - | ~3100-3400 | ~3200-3400 (if tautomer exists) |
Note: Experimental data for Benzoyl Isothiocyanate is sourced from available literature. Data for S-Methylisothiourea is based on typical values for similar compounds. Data for N-Cyano-S-methyl-N'-phenylisothiourea is predicted based on characteristic functional group absorptions.
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Proton | Benzoyl Isothiocyanate | S-Methylisothiourea (as Hemisulfate) | N-Cyano-S-methyl-N'-phenylisothiourea (Predicted) |
| Aromatic-H | ~7.4-8.0 | - | ~7.2-7.6 |
| S-CH₃ | - | ~2.5 | ~2.4 |
| NH/NH₂ | - | ~7.0-8.0 | ~8.0-9.0 (exchangeable) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for the precursors is based on general knowledge of similar structures, as specific experimental data was not fully available in the search results.
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon | Benzoyl Isothiocyanate | S-Methylisothiourea (as Hemisulfate) | N-Cyano-S-methyl-N'-phenylisothiourea (Predicted) |
| C=O | ~165 | - | - |
| N=C=S | ~140 | - | - |
| Aromatic-C | ~125-135 | - | ~120-140 |
| C=N | - | ~160 | ~155 |
| S-CH₃ | - | ~15 | ~14 |
| C≡N | - | - | ~115 |
Note: Chemical shifts are approximate. The prediction for N-Cyano-S-methyl-N'-phenylisothiourea is based on its structure and data from related compounds.
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | Predicted λmax (nm) | Chromophore |
| Benzoyl Isothiocyanate | ~250-280 | Phenyl and isothiocyanate groups |
| S-Methylisothiourea | Below 220 | Isothiourea group |
| N-Cyano-S-methyl-N'-phenylisothiourea | ~260-290 | Phenyl, isothiourea, and cyano groups in conjugation |
Note: UV-Vis data is highly dependent on the solvent. The values presented are predictions based on the electronic transitions of the respective chromophores.
Experimental Protocols
Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
While a direct synthesis from benzoyl isothiocyanate and S-methylisothiourea is not commonly reported, a plausible and analogous synthesis for N-Cyano-S-methyl-N'-phenylisothiourea involves the reaction of phenyl isothiocyanate with the sodium salt of S-methylcyanamide.
Materials:
-
Phenyl isothiocyanate
-
S-methylisothiourea hemisulfate
-
Sodium hydroxide
-
Cyanogen bromide (or other cyanation agent)
-
Ethanol
-
Diethyl ether
Procedure:
-
Preparation of S-methylcyanamide sodium salt:
-
Dissolve S-methylisothiourea hemisulfate in water and neutralize with a stoichiometric amount of aqueous sodium hydroxide.
-
To the cooled solution, slowly add a solution of cyanogen bromide in a suitable solvent (e.g., ethanol) while maintaining the temperature below 5°C.
-
Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.
-
The sodium salt of S-methylcyanamide can be isolated or used in situ.
-
-
Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea:
-
To a solution of the S-methylcyanamide sodium salt in ethanol, add phenyl isothiocyanate dropwise with stirring at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Spectroscopic Analysis
-
FT-IR Spectroscopy: Acquire the spectrum of a KBr pellet of the solid sample or as a thin film on a salt plate using a standard FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) and record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 200-400 nm.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the proposed synthetic pathway and subsequent analytical characterization.
Caption: Synthetic workflow for this compound and its analysis.
Benchmarking N-Cyano-S-methyl-N'phenylisothiourea against similar reagents in synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of the guanidine moiety is a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties of the guanidinium group, particularly its ability to form stable salt bridges and participate in hydrogen bonding, make it a critical pharmacophore in a vast array of biologically active molecules. The choice of guanidinylating agent is therefore a pivotal decision in the synthetic workflow, directly influencing reaction efficiency, substrate scope, and overall yield.
This guide provides an objective comparison of N-Cyano-S-methyl-N'-phenylisothiourea and its performance against other common classes of guanidinylating reagents. The information presented is supported by available experimental data to aid researchers in selecting the most suitable reagent for their synthetic endeavors.
Performance Overview of Guanidinylating Reagents
The success of a guanidinylation reaction is contingent on the interplay between the reagent, the amine substrate, and the chosen reaction conditions. N-Cyano-S-methyl-N'-phenylisothiourea belongs to the isothiourea class of reagents, which are valued for their reactivity and utility in constructing substituted guanidines. A qualitative comparison of major guanidinylating reagent classes is presented below.
Table 1: Qualitative Comparison of Common Guanidinylating Reagent Classes
| Reagent Class | Example Reagent(s) | Key Advantages | Key Disadvantages |
| Isothioureas | N-Cyano-S-methyl-N'-phenylisothiourea, N,N'-Di-Boc-S-methylisothiourea | Cost-effective, high reactivity for certain substrates, versatile for synthesizing substituted guanidines. | Can require specific activation (e.g., heat), potential for side products, release of odorous thiols. |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | High reactivity, excellent yields, broad substrate scope.[1] | Higher cost, requires a subsequent deprotection step.[1] |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild reaction conditions, stable and commercially available reagent.[1] | Can exhibit slower reaction times compared to more reactive agents.[1] |
| Uronium/Aminium Salts | HATU, HBTU | Readily available, effective for certain nucleophiles.[1] | Guanidinylation can be a side reaction; the reaction course can be complex to control.[1] |
| Cyanamides | Cyanamide, Dimethyl N-cyanodithioiminocarbonate | Simple and cost-effective starting materials. | Can require harsh reaction conditions or specific catalysts for activation. |
Quantitative Data on N-Cyano-S-methyl-N'-phenylisothiourea
Table 2: Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
| Precursors | Reagents & Conditions | Product | Yield | Reference |
| Phenylamine, Dimethyl N-cyanodithioiminocarbonate | Ethanol, 40-45 °C, 4-5 h | N-Cyano-S-methyl-N'-phenylisothiourea | 87.3% | [Journal of Chemical Crystallography, 2020, vol. 50, # 4, p. 295 - 302] |
This high yield demonstrates the efficiency of this particular synthetic route for the reagent itself. The resulting N-Cyano-S-methyl-N'-phenylisothiourea can then be used to synthesize more complex molecules, such as polysubstituted biguanides.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of any synthetic reagent.
Protocol 1: Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea
This protocol is adapted from the general procedure described by Wang, et al. in the Journal of Chemical Crystallography (2020).
Materials:
-
Phenylamine (4.78 mmol)
-
Dimethyl N-cyanodithioiminocarbonate (3.00 mmol, 0.438 g)
-
Ethanol (23 mL total)
-
Diethyl ether
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
Dissolve dimethyl N-cyanodithioiminocarbonate (3.00 mmol) in ethanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, dissolve phenylamine (4.78 mmol) in ethanol (8 mL).
-
Add the phenylamine solution dropwise to the stirred solution of dimethyl N-cyanodithioiminocarbonate.
-
Heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Collect the resulting precipitate by suction filtration.
-
Wash the precipitate sequentially with cold ethanol and diethyl ether.
-
Dry the product to obtain N-Cyano-S-methyl-N'-phenylisothiourea as a white solid.
Protocol 2: General Guanidinylation of a Primary Amine
This is a general protocol for the use of an N-cyano-S-methylisothiourea derivative to synthesize a substituted guanidine.
Materials:
-
N-Cyano-S-methyl-N'-phenylisothiourea (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile, or ethanol)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
Dissolve N-Cyano-S-methyl-N'-phenylisothiourea (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the primary amine (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired substituted guanidine.
Visualizing Synthetic Pathways and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes involved.
Caption: Synthetic route to N-Cyano-S-methyl-N'-phenylisothiourea.
Caption: Plausible reaction mechanism for guanidinylation.
Conclusion
N-Cyano-S-methyl-N'-phenylisothiourea is a valuable and efficient reagent for the synthesis of substituted guanidines. Its high yield in its own preparation and its utility in subsequent guanidinylation reactions make it a compelling choice for researchers. While direct quantitative comparisons with other reagent classes are sparse, the available data and general understanding of isothiourea reactivity place it as a strong candidate for various synthetic applications. The choice of guanidinylating agent will ultimately depend on the specific substrate, desired substitution pattern of the product, and overall synthetic strategy. This guide provides a foundational understanding to aid in this critical decision-making process.
References
Safety Operating Guide
Prudent Disposal of N-Cyano-S-methyl-N'-phenylisothiourea: A Guide for Laboratory Personnel
The proper disposal of N-Cyano-S-methyl-N'-phenylisothiourea is critical to ensure the safety of laboratory personnel and to protect the environment. Due to its chemical structure, this compound should be treated as a hazardous waste. The presence of the cyano group suggests high toxicity, while the isothiourea moiety indicates potential for environmental harm and other health hazards.
Immediate Safety and Handling
Before handling N-Cyano-S-methyl-N'-phenylisothiourea, it is essential to be familiar with the potential hazards. Based on data for related compounds, this substance may be harmful if inhaled, ingested, or comes into contact with skin.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area, preferably a fume hood.
Step-by-Step Disposal Protocol
All materials contaminated with N-Cyano-S-methyl-N'-phenylisothiourea must be treated as hazardous waste.
-
Waste Segregation:
-
Isolate all waste containing N-Cyano-S-methyl-N'-phenylisothiourea from other waste streams to prevent accidental reactions.[2]
-
This includes neat compound, solutions, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and empty containers.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[2][3] The container should be compatible with the chemical.
-
The label must include the full chemical name, "N-Cyano-S-methyl-N'-phenylisothiourea," the words "Hazardous Waste," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity).[3]
-
-
Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.[4]
-
-
Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with the compound.
-
A common decontamination procedure for cyanide-containing materials involves rinsing with a freshly prepared 10% bleach solution, followed by a thorough water rinse. This should be done in a fume hood.[5]
-
Dispose of all decontamination solutions and materials as hazardous waste.[5]
-
-
Final Disposal:
Quantitative Data Summary
While specific quantitative data for N-Cyano-S-methyl-N'-phenylisothiourea is not available, the following table provides general guidance based on related compounds.
| Parameter | Guideline | Source |
| Waste Container Labeling | Must include "Hazardous Waste," full chemical name, and hazard pictograms. | [3] |
| Decontamination Solution | Freshly prepared 10% bleach solution for cyanide-containing waste. | [5] |
| Waste Segregation | Keep cyanide-containing waste separate from acids. | [5] |
Experimental Protocol for Chemical Treatment (Generalized)
Note: The following is a generalized protocol for the treatment of cyanide-containing waste. This should only be performed by trained personnel and with the explicit approval and guidance of your EHS department.
Oxidation of Cyanide Waste:
-
Preparation: Work in a fume hood and wear all necessary PPE.
-
Alkalinization: Ensure the pH of the cyanide-containing waste solution is above 10. This can be achieved by the careful addition of a sodium hydroxide solution. This step is crucial to prevent the formation of highly toxic hydrogen cyanide gas.
-
Oxidation: Slowly add a 10% sodium hypochlorite (bleach) solution to the alkaline waste with constant stirring. Use a significant excess of the hypochlorite solution.
-
Reaction Time: Allow the mixture to react for at least 24 hours to ensure complete destruction of the cyanide.
-
Verification: Test for the absence of cyanide using a commercially available test kit.
-
Disposal: Once the absence of cyanide is confirmed, the resulting solution may be neutralized and disposed of according to your institution's guidelines for non-hazardous aqueous waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of N-Cyano-S-methyl-N'-phenylisothiourea.
Caption: Decision-making workflow for the disposal of N-Cyano-S-methyl-N'-phenylisothiourea.
Caption: Step-by-step procedural flow for safe disposal.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. nj.gov [nj.gov]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling N-Cyano-S-methyl-N'phenylisothiourea
Essential Safety and Handling Guide for N-Cyano-S-methyl-N'phenylisothiourea
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Hazard Assessment and Key Safety Precautions
Based on data from related thiourea and isothiourea derivatives, this compound should be presumed to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin, eye, and respiratory tract irritation.[1][2][3] Some thiourea derivatives are suspected of causing cancer or damaging fertility.[4][5] Therefore, strict adherence to safety protocols is mandatory.
Core Principles for Safe Handling:
-
Prevent Inhalation: Avoid forming and inhaling dust or aerosols.[2][7]
-
Controlled Environment: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[2][8]
-
No Consumption: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of properly after handling. | To prevent skin contact. Thiourea derivatives can be harmful upon dermal absorption.[1][2] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for operations with a higher risk of splashing. | To protect eyes from dust particles and splashes.[7] |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or in case of potential spills, chemical-resistant coveralls are recommended. | To prevent contamination of personal clothing and skin.[2] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is required. | To prevent inhalation of harmful dust.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational workflow is critical for minimizing risk.
1. Preparation and Weighing:
-
Perform all manipulations within a chemical fume hood.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated, clean weighing vessel.
-
Handle the solid with care to avoid generating dust.
2. Dissolution and Reaction Setup:
-
If dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Ensure all reaction vessels are properly secured and labeled.
-
Maintain the reaction within the fume hood for the entire duration.
3. Post-Reaction Work-up and Purification:
-
Conduct all post-reaction procedures, including quenching, extraction, and purification, within the fume hood.
-
Be mindful of potentially contaminated equipment and glassware.
4. Decontamination:
-
Thoroughly decontaminate all surfaces, glassware, and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
Emergency Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7] |
In the event of a spill, evacuate the area, and if safe to do so, contain the spill using an inert absorbent material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[7][10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.[4]
-
Liquid Waste: Collect all liquid waste from reactions and cleaning in a labeled, sealed hazardous waste container.
-
Disposal Route: Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4][10][11]
Quantitative Data for Structurally Similar Compounds
The following table presents data for compounds structurally related to this compound. This information is provided for context and to underscore the need for cautious handling.
| Property | N-CYANO-N',S-DIMETHYLISOTHIOUREA | N-Phenylthiourea | S-methyl Isothiourea (hemisulfate) |
| CAS Number | 5848-24-8[12][13] | 103-85-5 | 867-44-7[1] |
| Molecular Formula | C4H7N3S[13] | C7H8N2S | C2H6N2S · 0.5 H2SO4 |
| Molecular Weight | 129.18 g/mol [13] | 152.22 g/mol [7] | 278.4 g/mol [14] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Fatal if swallowed. May cause an allergic skin reaction.[7][15] | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1] |
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lookchem.com [lookchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. S-Methylisothiourea sulfate|867-44-7|MSDS [dcchemicals.com]
- 10. nj.gov [nj.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. N-CYANO-N',S-DIMETHYLISOTHIOUREA CAS#: 5848-24-8 [m.chemicalbook.com]
- 13. clearsynth.com [clearsynth.com]
- 14. caymanchem.com [caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
